DA-Protac
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H50BrF2N7O8S2 |
|---|---|
Molecular Weight |
1011.0 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-6-[[2-[3-[2-[[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]acetyl]amino]-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C46H50BrF2N7O8S2/c1-24-39(65-23-51-24)26-11-9-25(10-12-26)19-50-42(60)34-18-29(57)20-56(34)45(62)41(46(2,3)4)54-36(59)22-64-14-6-13-63-21-35(58)53-37-30-15-27-7-5-8-33(27)52-44(30)66-40(37)43(61)55-38-31(47)16-28(48)17-32(38)49/h9-12,15-17,23,29,34,41,57H,5-8,13-14,18-22H2,1-4H3,(H,50,60)(H,53,58)(H,54,59)(H,55,61)/t29-,34+,41?/m1/s1 |
InChI Key |
JOTYHUMJYRIDFR-NXQMYTAISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DA-PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
The landscape of targeted drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-based inhibition to embrace event-driven pharmacology. At the forefront of this evolution are Proteolysis Targeting Chimeras (PROTACs), a novel modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide delves into the core mechanism of action of "DA-PROTACs," a term encompassing both specific small-molecule PROTACs and the advanced Degrader-Antibody Conjugate (DAC) platform.
This document will elucidate the intricate molecular processes, present key quantitative data for prominent examples, provide detailed experimental protocols for their characterization, and visualize the underlying biological and experimental workflows.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
A PROTAC is a heterobifunctional molecule engineered to induce the degradation of a specific Protein of Interest (POI). It achieves this by physically linking the POI to an E3 ubiquitin ligase, a key component of the cell's Ubiquitin-Proteasome System (UPS).
The canonical PROTAC molecule consists of three distinct components:
-
A "warhead" ligand that binds to the target protein (POI).
-
An E3 ligase-recruiting ligand that binds to a specific E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).
-
A chemical linker that connects the two ligands.
The core mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this complex are critical for degradation efficacy.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, enabling it to act catalytically at sub-stoichiometric concentrations.
The Degrader-Antibody Conjugate (DAC) Platform: Enhancing Specificity and Delivery
The Degrader-Antibody Conjugate (DAC) represents a sophisticated evolution of the PROTAC concept, merging it with the principles of Antibody-Drug Conjugates (ADCs). A DAC utilizes a monoclonal antibody to deliver a PROTAC payload specifically to target cells, thereby increasing the therapeutic window and minimizing off-target effects.
The DAC mechanism adds several steps preceding the standard PROTAC cycle:
-
Target Recognition and Binding: The antibody component of the DAC binds to a specific antigen on the surface of a target cell (e.g., a cancer cell).
-
Internalization: The DAC-antigen complex is internalized into the cell, typically via receptor-mediated endocytosis, and enclosed within an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome traffics to and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome cleaves the linker connecting the antibody and the PROTAC.
-
Cytosolic Entry and Action: The released PROTAC payload enters the cytoplasm, where it can then engage its intracellular POI and an E3 ligase to initiate the degradation cascade as described above.
Quantitative Data Presentation
The efficacy of PROTACs is evaluated using several key parameters, including binding affinity (Kd), degradation potency (DC50), and maximal degradation (Dmax). The stability of the ternary complex is often described by a cooperativity factor (α).
DA-PROTAC: A Specific Atox1/CCS Degrader
"this compound" is a specific PROTAC molecule designed to degrade the copper ion-transport proteins Atox1 and CCS by recruiting the VHL E3 ligase.[1] This molecule has shown potential in the research of triple-negative breast cancer.[1]
| Parameter | Target(s) | E3 Ligase | Cell Line | Value | Reference |
| Degradation | Atox1 & CCS | VHL | MDA-MB-213 | Significant degradation at <200 nM | [1] |
Note: Detailed DC50 and Dmax values for this specific this compound are not publicly available in peer-reviewed literature. The data is derived from patent CN111471054A.[1]
Comparative Data for BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The table below compares several prominent BRD4 degraders.
| PROTAC | Target Ligand | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | JQ1 | CRBN | HEK293 | ~18 | >95 | [2] |
| MZ1 | JQ1 | VHL | HEK293 | ~7.9 | >95 | |
| ARV-771 | OTX015 | VHL | 22Rv1 | <1 | >95 | |
| A1874 | Nutlin-based | MDM2 | HCT116 | 32 | 98 | |
| Compound 34 | Benzamide | CRBN | MDA-MB-231 | 60 | >90 | |
| Compound 37 | α-acyloxy amide | CRBN | MDA-MB-231 | 62 | >90 |
Experimental Protocols
Validating the mechanism of action and efficacy of a this compound requires a suite of biophysical and cell-based assays.
Protocol 1: Western Blotting for Quantifying Protein Degradation
This is the most common method to determine the DC50 and Dmax of a PROTAC.
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents and plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Plating & Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes in a label-free, real-time manner.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Purified recombinant POI and E3 ligase complex
-
PROTAC compound
-
SPR running buffer
-
Immobilization reagents (for amine coupling) or appropriate affinity tags (e.g., His-tag)
Procedure (Example using E3 ligase immobilization):
-
Immobilization:
-
Immobilize the purified E3 ligase onto the sensor chip surface using a suitable method (e.g., amine coupling to a CM5 chip or capture of a His-tagged E3 on an NTA chip).
-
-
Binary Interaction Analysis (PROTAC to E3):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of samples containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface.
-
The resulting binding signal represents the formation of the ternary complex.
-
Fit the data to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity (α) Calculation:
-
Cooperativity is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the PROTAC for the E3 ligase in the presence of the POI (α = KD_binary / KD_ternary). An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for the E3 ligase, which often correlates with higher degradation efficiency.
-
Protocol 3: Flow Cytometry for DAC Internalization
Objective: To quantify the internalization of a DAC upon binding to its target antigen on the cell surface.
Materials:
-
Target cells (expressing the surface antigen) and negative control cells (not expressing the antigen)
-
DAC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Flow cytometer
-
FACS tubes
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
Quenching solution (e.g., acidic buffer to strip surface-bound antibody)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with cold staining buffer. Resuspend to a concentration of 1x10^6 cells/mL.
-
-
Antibody Binding (Surface Staining):
-
Aliquot cells into FACS tubes.
-
Add the fluorescently labeled DAC at a predetermined optimal concentration.
-
Incubate on ice (4°C) for 30-60 minutes to allow binding to the cell surface without significant internalization.
-
Wash cells twice with cold staining buffer to remove unbound DAC.
-
Resuspend one set of samples (T=0, no internalization) in staining buffer for immediate analysis. This measures total surface binding.
-
-
Internalization:
-
Resuspend the remaining cell pellets in pre-warmed (37°C) complete culture medium to initiate internalization.
-
Incubate at 37°C for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
-
Stopping Internalization and Surface Signal Quenching:
-
At each time point, stop internalization by placing the tubes on ice and adding cold PBS.
-
Centrifuge the cells. To distinguish between surface-bound and internalized DAC, treat the cells with a quenching solution (e.g., acid wash) to strip or quench the fluorescence of any remaining surface-bound DAC.
-
Wash the cells again with cold staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in staining buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The remaining fluorescence after quenching represents the internalized DAC.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
The percentage of internalization can be calculated as: (MFI of quenched sample at time Tx / MFI of unquenched sample at T0) * 100.
-
Conclusion
The development of DA-PROTACs represents a significant leap forward in precision medicine. By leveraging the cell's own ubiquitin-proteasome system, these molecules can achieve catalytic degradation of previously intractable drug targets. The small-molecule PROTACs offer a powerful tool for chemical biology and therapeutic intervention, while the Degrader-Antibody Conjugate platform provides an elegant solution for targeted delivery, enhancing efficacy and minimizing toxicity. A thorough understanding of their complex mechanism of action, supported by robust quantitative analysis and detailed experimental validation as outlined in this guide, is paramount for the successful design and clinical translation of this transformative class of therapeutics.
References
The Advent of DA-PROTACs: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). A novel and powerful subclass, DNA-targeting PROTACs (DA-PROTACs), has opened up new avenues for targeting previously "undruggable" proteins, particularly transcription factors and other DNA-binding proteins. This technical guide provides an in-depth exploration of the discovery and synthesis of DA-PROTACs, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in this burgeoning field.
Core Principles of DA-PROTACs
DA-PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate DNA-binding proteins of interest.[1] They are comprised of three key components:
-
A DNA-targeting moiety: This component, typically a DNA oligonucleotide or a DNA aptamer, is designed to bind with high specificity to the target protein, such as a transcription factor.[2][3]
-
An E3 Ubiquitin Ligase Ligand: This small molecule binds to an E3 ubiquitin ligase, a key enzyme in the UPS. The most commonly recruited E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[][5]
-
A Linker: A chemical linker connects the DNA-targeting moiety and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.
The fundamental mechanism of action involves the DA-PROTAC simultaneously binding to the target DNA-binding protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
The Discovery and Synthesis Workflow
The development of a novel this compound follows a structured workflow, from initial concept to a validated chemical probe.
Synthesis of DA-PROTACs via Click Chemistry
A common and efficient method for conjugating the DNA oligonucleotide to the E3 ligase ligand-linker moiety is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is highly specific and can be performed under mild conditions, making it suitable for complex biomolecules.
General Synthesis Strategy:
-
Synthesis of the Alkyne-Modified Oligonucleotide: A DNA oligonucleotide with a specific sequence for the target transcription factor is synthesized with a terminal alkyne modification. This is typically done using standard automated solid-phase DNA synthesis.
-
Synthesis of the Azide-Functionalized E3 Ligase Ligand-Linker: The chosen E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a VHL ligand) is synthesized with a linker containing a terminal azide group.
-
Click Chemistry Conjugation: The alkyne-modified oligonucleotide and the azide-functionalized E3 ligase ligand-linker are reacted in the presence of a copper(I) catalyst to form the final this compound conjugate.
Quantitative Data Summary
The efficacy of DA-PROTACs is assessed using several key quantitative parameters. The following tables summarize representative data for proof-of-concept DA-PROTACs targeting the transcription factors NF-κB (p65 subunit) and E2F1.
| This compound | Target | Cell Line | DC50 | Dmax (%) | Reference |
| dNF-κB #15 | p65 | HeLa | Not Reported | >50 | |
| dNF-κB #16 | p65 | HeLa | Not Reported | >50 | |
| dE2F #16 | E2F1 | HeLa | Not Reported | ~50 | |
| dE2F #17 | E2F1 | HeLa | Not Reported | ~50 |
Table 1: Degradation Potency of TF-PROTACs. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency.
| This compound | Cell Line | Assay | IC50 | Reference |
| dNF-κB #15 | HeLa | Colony Formation | Not Reported | |
| dNF-κB #16 | HeLa | Colony Formation | Not Reported | |
| dE2F #16 | HeLa | Proliferation | Not Reported | |
| dE2F #17 | HeLa | Proliferation | Not Reported |
Table 2: Functional Activity of TF-PROTACs. The antiproliferative effects of TF-PROTACs are evaluated in cancer cell lines.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol details the quantification of target protein degradation in response to this compound treatment.
Materials:
-
Target-expressing cell line (e.g., HeLa)
-
This compound of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of the this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody, or use a separate gel.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 and Dmax values.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay monitors the formation of the ternary complex between the target protein, this compound, and the E3 ligase.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-tagged target protein and HaloTag-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
This compound of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminescence plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-target and HaloTag-E3 ligase expression vectors.
-
Cell Seeding: Plate the transfected cells in 96-well plates.
-
This compound and Ligand Addition: Add the this compound at various concentrations to the cells, followed by the HaloTag® NanoBRET™ 618 Ligand.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor (NanoLuc) and acceptor (NanoBRET™ 618) emission signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.
Protocol 3: Quantitative Mass Spectrometry for Selectivity Profiling
This method provides a global view of protein level changes upon this compound treatment, assessing the selectivity of the degrader.
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound or vehicle control, then lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins using a proteomics software suite. Determine proteins that are significantly downregulated in the this compound-treated samples compared to the control.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of this compound-mediated target degradation on cell viability.
Materials:
-
Cell line of interest
-
This compound of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates.
-
This compound Treatment: Treat cells with a serial dilution of the this compound for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Incubation and Measurement: Mix the contents on an orbital shaker to induce cell lysis, then incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Logical Relationships
DA-PROTACs intervene in cellular signaling pathways by targeting key regulatory proteins like transcription factors. The degradation of a specific transcription factor can lead to the downregulation of its target genes, thereby affecting downstream cellular processes such as proliferation, survival, and inflammation.
Conclusion
DA-PROTACs represent a significant advancement in the field of targeted protein degradation, offering the potential to drug previously intractable targets. This guide provides a foundational framework for researchers entering this exciting area, covering the essential aspects of this compound discovery, synthesis, and validation. The detailed protocols and summarized data serve as a practical resource to accelerate the development of this promising therapeutic modality. As research progresses, the expansion of DNA-targeting moieties and the recruitment of novel E3 ligases will undoubtedly broaden the applicability and enhance the potency of DA-PROTACs in various disease contexts.
References
- 1. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of DNA Aptamer-Based PROTACs That Degrade the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TF-PROTACs Enable Targeted Degradation of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DA-Protac in Copper Trafficking Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper is an essential trace element vital for a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. Its intracellular concentration is tightly regulated by a sophisticated network of transporters and chaperones. Dysregulation of this copper homeostasis is implicated in various diseases, including cancer and neurodegenerative disorders. The study of copper trafficking pathways is therefore of paramount importance. This technical guide details the application of DA-Protac, a proteolysis-targeting chimera, as a potent chemical tool for investigating copper trafficking. This compound selectively induces the degradation of two key copper chaperones, ATOX1 and CCS, offering a novel approach to perturbing and studying copper homeostasis. This document provides an in-depth overview of the mechanism of this compound, detailed experimental protocols for its use, quantitative data on its efficacy, and a discussion of its applications in elucidating the intricate pathways of intracellular copper management.
Introduction: Copper Homeostasis and the Role of Chaperones
Intracellular copper levels are maintained within a narrow range to ensure adequate supply for cuproenzymes while preventing the toxic effects of free copper ions[1]. This delicate balance is managed by a series of proteins, including importers, exporters, and chaperones.
-
Copper Import: The primary high-affinity copper importer at the plasma membrane is CTR1 (Copper Transporter 1).
-
Copper Export: ATP7A and ATP7B are copper-transporting ATPases that traffic from the trans-Golgi Network (TGN) to the plasma membrane to export excess copper[2].
-
Copper Chaperones: These small, soluble proteins bind and deliver copper to specific intracellular targets, preventing off-target binding and redox cycling.
-
ATOX1 (Antioxidant 1 Copper Chaperone): ATOX1 shuttles cytoplasmic copper to the secretory pathway, delivering it to ATP7A and ATP7B in the TGN[1][2]. This is crucial for the metalation of cuproenzymes destined for secretion or insertion into membranes.
-
CCS (Copper Chaperone for Superoxide Dismutase): CCS specifically delivers copper to superoxide dismutase 1 (SOD1) in the cytoplasm and mitochondrial intermembrane space, a critical step for its antioxidant function.
-
The central role of ATOX1 and CCS makes them key targets for studying the consequences of disrupted copper trafficking.
This compound: A Chemical Probe for Copper Chaperone Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins. A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This compound is a PROTAC designed to specifically target the copper chaperones ATOX1 and CCS for degradation.
-
Target Ligand: Binds to both ATOX1 and CCS.
-
E3 Ligase Ligand: Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Mechanism of Action: By forming a ternary complex between ATOX1/CCS and the VHL E3 ligase, this compound induces the polyubiquitination of the chaperones, marking them for degradation by the 26S proteasome. This leads to a rapid and sustained depletion of cellular ATOX1 and CCS levels.
Quantitative Data Presentation
The efficacy of this compound in degrading ATOX1 and CCS can be quantified by determining its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). The following data is based on information from commercial suppliers and serves as a guideline for experimental design.
| Target Protein | Cell Line | Treatment Time (hours) | Effective Concentration Range | Observed Effect | Reference |
| ATOX1 & CCS | MDA-MB-231 (Triple-Negative Breast Cancer) | 24 | 0 - 1 µM | Dose-dependent degradation | |
| ATOX1 & CCS | MDA-MB-231 | 24 | < 200 nM | Significant protein level reduction | |
| - | MDA-MB-231 | 24 | 5 µM | Inhibition of proliferation, migration, and invasion | |
| - | MDA-MB-231 | 48 | 10 µM | Inhibition of tumorigenic capacity |
Note: Researchers should empirically determine DC₅₀ and Dₘₐₓ values in their specific cellular model system.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Synthesis of a PROTAC Molecule
While the specific synthesis of this compound is proprietary, a general synthetic route for similar PROTACs involves the modular assembly of the three core components. This often involves standard coupling chemistries like amide bond formation or click chemistry.
Protocol for In-Cell Degradation Assay (Western Blot)
This protocol details the steps to quantify the degradation of ATOX1 and CCS in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) at a suitable density to ensure they are in a logarithmic growth phase at the time of lysis. Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 24 hours) at 37°C in a humidified incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATOX1, CCS, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of ATOX1 and CCS bands to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of this compound concentration to determine DC₅₀ and Dₘₐₓ values.
-
Protocol for Measuring Intracellular Copper Levels
Degradation of ATOX1 and CCS is expected to disrupt copper trafficking, potentially leading to changes in total cellular copper levels. These can be measured using Atomic Absorption Spectroscopy (AAS) or fluorescent probes.
4.3.1. Atomic Absorption Spectroscopy (AAS)
-
Sample Preparation:
-
Treat cells with this compound (e.g., at the determined DC₅₀ concentration) or vehicle for 24 hours.
-
Harvest cells by scraping or trypsinization. Count the cells to ensure normalization.
-
Wash the cell pellet five times with ice-cold, metal-free PBS containing EDTA to remove extracellular copper.
-
Digest the cell pellet using high-purity nitric acid.
-
Dilute the digested sample with Type 1 deionized water to a final volume suitable for AAS analysis.
-
-
AAS Measurement:
-
Use a graphite furnace atomic absorption spectrometer calibrated with a series of copper standards.
-
Analyze the prepared samples to determine the copper concentration.
-
Normalize the copper content to the initial cell number or total protein content.
-
4.3.2. Fluorescent Copper Probes
-
Cell Treatment and Staining:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Treat cells with this compound or vehicle as described above.
-
Wash cells with PBS.
-
Incubate cells with a membrane-permeable, copper-sensitive fluorescent probe (e.g., FluTPA2, CS3) in imaging buffer according to the manufacturer's protocol.
-
Wash away excess probe.
-
-
Imaging and Analysis:
-
Acquire fluorescent images using a confocal or fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between vehicle- and this compound-treated cells to assess relative changes in the labile copper pool.
-
Signaling Pathways and Downstream Consequences
The degradation of ATOX1 and CCS by this compound initiates a cascade of cellular events stemming from the disruption of copper homeostasis. This provides a powerful method to study the downstream signaling consequences of copper dysregulation.
-
Oxidative Stress: The primary consequence of CCS degradation is the failure to metallate and activate SOD1. This impairs the cell's ability to detoxify superoxide radicals, leading to increased reactive oxygen species (ROS) and oxidative stress. The accumulation of unbound cytosolic copper can further exacerbate ROS production through Fenton-like chemistry.
-
Impaired Secretory Pathway: Degradation of ATOX1 starves the TGN of copper, impairing the function of cuproenzymes such as lysyl oxidase (LOX), which is involved in extracellular matrix remodeling and is often implicated in cancer metastasis.
-
Altered Signaling Cascades: Increased ROS and altered copper levels can impact signaling pathways sensitive to redox state and metal availability. Notably, the MAPK signaling pathway has been shown to be modulated by intracellular copper levels and ATOX1 function, affecting cell proliferation.
-
Metabolic Reprogramming: Disruption of copper trafficking can lead to reduced cellular ATP levels. This can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism, leading to downstream effects such as the inhibition of lipogenesis.
-
Cuproptosis: While this compound is designed to study the effects of chaperone loss, it is important to consider the broader context of copper-induced cell death. A recently described form of cell death, termed "cuproptosis," is triggered by excessive intracellular copper accumulation and the aggregation of lipoylated mitochondrial enzymes. Inducing the degradation of copper chaperones could potentially sensitize cells to cuproptosis by increasing the pool of unregulated intracellular copper.
Conclusion and Future Perspectives
This compound represents a powerful and specific tool for the chemical genetic interrogation of copper trafficking pathways. By inducing the acute degradation of the central copper chaperones ATOX1 and CCS, it allows for the precise study of the downstream consequences of copper dyshomeostasis in a time-resolved manner. This approach circumvents the potential compensatory mechanisms that can arise in long-term genetic knockout models.
Future studies utilizing this compound could focus on:
-
High-resolution imaging to track the subcellular redistribution of copper following chaperone degradation.
-
Quantitative proteomics and metabolomics to obtain a global view of the cellular response to disrupted copper trafficking.
-
In vivo studies to explore the therapeutic potential of targeting copper chaperones in diseases like cancer.
This in-depth guide provides the foundational knowledge and protocols for researchers to effectively employ this compound as a tool to unravel the complex and vital roles of copper in cellular biology and disease.
References
DA-PROTAC: A Chemical Probe for the Targeted Degradation of Copper Chaperones Atox1 and CCS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DA-PROTAC, a proteolysis-targeting chimera designed to induce the degradation of the copper chaperones Atox1 and CCS. We will delve into the mechanism of action, present available quantitative data, and provide detailed experimental protocols for its application as a chemical probe. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, oncology, and drug discovery who are interested in the targeted degradation of proteins involved in copper homeostasis.
Introduction
Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis is implicated in various pathologies, notably cancer, where elevated copper levels are associated with tumor growth, angiogenesis, and metastasis. The intracellular transport of copper is tightly regulated by a network of copper-trafficking proteins, among which are the copper chaperones Atox1 (Antioxidant protein 1) and CCS (Copper chaperone for superoxide dismutase).
Atox1 is responsible for delivering copper to the secretory pathway, specifically to the copper-transporting ATPases ATP7A and ATP7B. CCS, on the other hand, delivers copper to superoxide dismutase 1 (SOD1), a crucial antioxidant enzyme. Given their central role in copper distribution, Atox1 and CCS have emerged as potential therapeutic targets for diseases characterized by aberrant copper metabolism, such as triple-negative breast cancer.
This compound is a novel chemical probe developed to specifically target and degrade Atox1 and CCS. As a Proteolysis-Targeting Chimera (PROTAC), this compound is a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery to eliminate its target proteins. This guide will provide a detailed exploration of this compound as a tool for studying the roles of Atox1 and CCS and for potential therapeutic development.
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of Atox1 and CCS. It is composed of three key components:
-
A targeting moiety: This portion of the molecule, DC_AC50, is a small molecule designed to bind to both Atox1 and CCS.[1]
-
An E3 ligase-recruiting ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
A linker: A chemical linker connects the targeting moiety and the VHL ligand, enabling the formation of a ternary complex between Atox1/CCS, this compound, and the VHL E3 ligase.
The formation of this ternary complex brings the E3 ligase in close proximity to Atox1 and CCS, leading to their polyubiquitination. Polyubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome, resulting in the selective clearance of Atox1 and CCS from the cell.
Figure 1. Mechanism of this compound-mediated degradation of Atox1 and CCS.
Quantitative Data
The efficacy of this compound in degrading Atox1 and CCS has been demonstrated in triple-negative breast cancer cell lines. The available data from patent literature indicates a significant reduction in the protein levels of both chaperones upon treatment with this compound.
| Parameter | Value | Cell Line | Reference |
| Effective Concentration | 200 nM | MDA-MB-231 | [1] |
| Outcome | Significantly decreased Atox1 and CCS protein levels | MDA-MB-231 | [1] |
Note: Further quantitative data such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from peer-reviewed studies are not yet publicly available.
Experimental Protocols
The following are detailed protocols for the use of this compound as a chemical probe, based on the information available in the patent literature and general laboratory procedures for similar experiments.
Cell Culture and Treatment
This protocol is for the treatment of MDA-MB-231 triple-negative breast cancer cells with this compound.
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., a serial dilution from 1 µM down to 1 nM, including a vehicle control with DMSO alone).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal degradation time.
Western Blotting for Atox1 and CCS Degradation
This protocol outlines the procedure for assessing the degradation of Atox1 and CCS via western blotting.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Atox1, Rabbit anti-CCS, and Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Atox1, CCS, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Atox1 and CCS band intensities to the β-actin loading control.
-
Figure 2. General experimental workflow for assessing this compound activity.
Signaling Pathways
This compound intervenes in the copper homeostasis pathway by targeting Atox1 and CCS for degradation. The disruption of this pathway has significant downstream consequences, particularly in cancer cells that are highly dependent on copper for their proliferation and survival.
Figure 3. The Atox1/CCS copper chaperone pathway and the point of intervention by this compound.
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying copper metabolism. By inducing the specific degradation of Atox1 and CCS, it provides a powerful tool to investigate the roles of these chaperones in both normal physiology and disease states. The information and protocols provided in this guide are intended to facilitate the use of this compound in the research community and to stimulate further investigation into the therapeutic potential of targeting copper homeostasis. As more data becomes available, the utility of this compound as both a research tool and a potential therapeutic lead is expected to grow.
References
The Architecture of Induced Proximity: An In-depth Technical Guide to the Ternary Complex of DA-PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This novel "event-driven" pharmacology hinges on the formation of a key intermediate: the ternary complex, composed of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase.[2] The stability and kinetics of this ternary complex are critical determinants of the efficacy and selectivity of protein degradation.[3] This guide provides a comprehensive technical overview of the DA-PROTAC (Degrader-Antibody Conjugate PROTAC) ternary complex, focusing on its formation, characterization, and the downstream signaling events it initiates.
The this compound Mechanism of Action: A Symphony of Molecular Recognition
DA-PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[4] The process is initiated by the bifunctional nature of the PROTAC molecule, which simultaneously engages the POI and an E3 ligase, bringing them into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Quantitative Analysis of Ternary Complex Formation
The efficiency of this compound-mediated degradation is intimately linked to the biophysical parameters of ternary complex formation. Key quantitative metrics include binding affinities (KD), cooperativity (α), and cellular degradation potency (DC50) and efficacy (Dmax).
| PROTAC | Target | E3 Ligase | Binary KD (PROTAC to E3) | Binary KD (PROTAC to Target) | Ternary KD | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Brd4BD2 | VHL | 66 nM (ITC) | 4 nM (ITC) | 3.3 nM (SPR) | ~20 (SPR) | - | - | |
| AT1 | Brd4BD2 | VHL | - | - | 13 nM (SPR) | ~11 (SPR) | - | - | |
| MZP55 | Brd4BD2 | VHL | ~1100 nM (SPR) | - | 1900 nM (SPR) | ~0.6 (SPR) | - | - | |
| MZP61 | Brd4BD2 | VHL | ~1300 nM (SPR) | - | 1700 nM (SPR) | ~0.8 (SPR) | - | - | |
| NC-1 | BTK | CRBN | - | - | - | - | 2.2 nM | 97% | |
| RC-3 | BTK | CRBN | - | - | - | - | - | - | |
| ARV-771 | BRD4 | VHL | - | - | - | - | <1 nM | >90% | |
| Compound 8o | KRAS G12D | VHL | - | - | - | - | 7.49 - 87.8 nM | >95% (pan-KRAS) |
Table 1: Quantitative Data for Representative PROTAC Ternary Complexes. KD values represent the equilibrium dissociation constant, a measure of binding affinity (lower values indicate stronger binding). Cooperativity (α) is the factor by which the affinity of the PROTAC for one protein is enhanced by the presence of the other; α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity. DC50 is the concentration of PROTAC required to achieve 50% degradation of the target protein, and Dmax is the maximum percentage of degradation observed.
Experimental Protocols for Ternary Complex Characterization
A variety of biophysical techniques are employed to characterize the formation and stability of the this compound ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (kon and koff) and affinity (KD) of molecular interactions in real-time.
Objective: To determine the binding kinetics and affinity of the binary and ternary complexes.
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Monitor the association and dissociation phases to determine the kinetic parameters (kon, koff) and calculate the binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a solution containing a fixed, saturating concentration of the target protein (POI).
-
Prepare a dilution series of the PROTAC in the POI-containing solution.
-
Inject these mixtures over the immobilized E3 ligase.
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ternary KD.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.
Protocol:
-
Sample Preparation: Prepare highly purified and buffer-matched solutions of the PROTAC, E3 ligase, and POI.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution in the ITC cell to determine the binary KD1.
-
PROTAC into POI: Titrate the PROTAC solution into the POI solution to determine the binary KD2.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.
-
-
Data Analysis:
-
Fit the titration data to a suitable binding model to determine the apparent KD for ternary complex formation.
-
Calculate the cooperativity factor (α).
-
In Vitro Pull-down Assay
This assay provides a qualitative or semi-quantitative assessment of ternary complex formation.
Objective: To visually confirm the formation of the ternary complex.
Protocol:
-
Protein Preparation: Use a tagged version of either the E3 ligase or the POI (e.g., His-tagged VHL).
-
Complex Formation: Incubate the tagged protein, the untagged protein, and the PROTAC at various concentrations.
-
Pull-down: Use an affinity resin (e.g., Ni-NTA agarose for His-tagged proteins) to pull down the tagged protein and any interacting partners.
-
Analysis: Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting to detect the presence of all three components of the ternary complex.
Structural Biology of the Ternary Complex
Visualizing the atomic-level details of the ternary complex is crucial for understanding the molecular basis of cooperativity and for rational PROTAC design.
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of the ternary complex, revealing the intricate network of interactions between the PROTAC, the POI, and the E3 ligase.
Protocol:
-
Complex Formation and Purification: Mix the purified POI, E3 ligase, and PROTAC, and purify the resulting ternary complex, often by size-exclusion chromatography.
-
Crystallization: Screen a wide range of conditions to obtain well-diffracting crystals of the ternary complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data and solve the three-dimensional structure.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large and dynamic macromolecular complexes that may be difficult to crystallize.
Protocol:
-
Sample Preparation: Prepare a purified sample of the ternary complex.
-
Grid Preparation and Freezing: Apply the sample to an EM grid and rapidly freeze it in liquid ethane.
-
Data Collection: Collect a large dataset of particle images using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Process the images to generate a high-resolution three-dimensional map of the ternary complex.
Downstream Signaling: The Ubiquitin-Proteasome Cascade
The formation of the ternary complex is the initiating event for a signaling cascade that culminates in the degradation of the POI.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
The Dawn of Targeted Protein Degradation: DA-PROTACs in Triple-Negative Breast Cancer Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains one of the most challenging subtypes to treat due to the lack of well-defined molecular targets such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] This heterogeneity and aggressive nature necessitate the exploration of novel therapeutic strategies beyond conventional chemotherapy. Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality with the potential to address the "undruggable" targets in TNBC.[1][2] This technical guide provides an in-depth overview of the application of PROTACs, specifically focusing on Degrader-Antibody Conjugates (DA-PROTACs) and other targeted PROTACs, in TNBC research, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a distinct advantage over traditional small-molecule inhibitors.
Featured DA-PROTACs and Their Targets in TNBC
Several proteins that are overexpressed or play a critical role in TNBC progression have been successfully targeted by PROTACs in preclinical studies. This section will focus on some of the most promising examples.
BET Proteins (BRD2, BRD3, BRD4)
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the transcription of key oncogenes, including c-Myc. BET inhibitors have shown preclinical activity in TNBC, and BET-targeting PROTACs, such as MZ1 and ARV-825, have demonstrated even greater potency.
Quantitative Data Summary: BET-PROTACs in TNBC
| PROTAC | Target(s) | Cell Line | IC50 (nM) | DC50 (nM) | Key Findings | Reference |
| MZ1 | BRD4, BRD2 | MDA-MB-231 | < 400 | Not Reported | Efficiently downregulated BRD4 and BRD2; induced G2/M arrest and caspase-dependent apoptosis. | |
| MDA-MB-231R (JQ1-resistant) | < 400 | Not Reported | Overcame resistance to the BET inhibitor JQ1. | |||
| BT549 | Not Reported | Not Reported | Showed antiproliferative effects. | |||
| ARV-825 | BRD4, BRD2 | MDA-MB-231 | < 400 | Not Reported | Efficiently downregulated BRD4 and BRD2; induced apoptosis. | |
| MDA-MB-231R (JQ1-resistant) | < 400 | Not Reported | Demonstrated efficacy in a BETi-resistant model. | |||
| BETd-246 | BRD2, BRD3, BRD4 | Various TNBC cell lines | < 10 (in 9 of 13 lines) | 10-30 | More potent and effective in inducing apoptosis than its parent BET inhibitor. |
Enhancer of Zeste Homolog 2 (EZH2)
EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is often overexpressed in TNBC and correlates with a poor prognosis. While EZH2 catalytic inhibitors have shown limited efficacy, the degradation of the EZH2 protein has emerged as a more promising strategy.
Quantitative Data Summary: EZH2-PROTAC in TNBC
| PROTAC | Target | Cell Line | IC50 / GI50 | DC50 (nM) | Key Findings | Reference |
| MS8815 (compound 16) | EZH2 | MDA-MB-453 | Not Reported | 140 | Induced robust, concentration- and time-dependent degradation of EZH2. | |
| Primary patient TNBC cells | GI50 = 1.4 ± 0.05 µM | < 100 | Effectively suppressed cell growth where traditional EZH2 inhibitors had no effect. |
Murine Double Minute 2 (MDM2)
MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. In TNBCs with inactivated p53, targeting MDM2 for degradation has revealed an unexpected vulnerability.
Quantitative Data Summary: MDM2-PROTAC in TNBC
| PROTAC | Target | Cell Line | IC50 (MDM2-p53 binding) | Key Findings | Reference |
| YX-02-030 | MDM2 | p53 mutant/deleted TNBC cells | 63 nM | Effectively killed p53-inactivated TNBC cells in 2D, 3D cultures, patient explants, and xenografts by activating TAp73-mediated apoptosis. |
Core Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs for TNBC research.
Cell Viability and Cytotoxicity Assays (MTT and CellTiter-Glo®)
These assays are fundamental for determining the dose-dependent effect of a PROTAC on cell proliferation and viability.
-
MTT Assay Protocol
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, BT549) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.
-
Compound Treatment: Add the desired concentrations of the PROTAC and controls.
-
Incubation: Incubate for the chosen duration (e.g., 48 or 72 hours).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract background luminescence and calculate cell viability relative to the vehicle control to determine the IC50 value.
-
Western Blotting for Target Protein Degradation
This technique is crucial for directly visualizing and quantifying the degradation of the target protein.
-
Cell Culture and Treatment: Plate TNBC cells in a 6-well or 12-well plate and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 value.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to assess the downstream cellular consequences of target protein degradation.
-
Cell Cycle Analysis Protocol
-
Cell Treatment and Harvesting: Treat cells with the PROTAC for a specified time (e.g., 12 hours). Harvest the cells.
-
Fixation: Fix the cells in 70% ethanol.
-
Staining: Wash the cells and resuspend in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase.
-
Data Acquisition: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
-
Apoptosis Assay (Annexin V/PI Staining) Protocol
-
Cell Treatment and Harvesting: Treat cells with the PROTAC for the desired time (e.g., 48 or 72 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vitro Invasion and Colony Formation Assays
These assays evaluate the impact of PROTACs on the malignant phenotypes of TNBC cells.
-
Matrigel Invasion Assay Protocol
-
Insert Preparation: Coat the upper surface of Transwell inserts (8.0 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved TNBC cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Quantification: Remove non-invaded cells from the upper surface. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.
-
-
Colony Formation Assay Protocol
-
Cell Seeding: Seed a low number of single cells in a 6-well plate and allow them to adhere.
-
Treatment: Treat the cells with the PROTAC for a specified duration.
-
Incubation: Culture the cells for 10-14 days, changing the medium every 2-3 days.
-
Fixing and Staining: Once visible colonies form, fix the cells (e.g., with 4% paraformaldehyde) and stain them with 0.1% crystal violet.
-
Analysis: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
In Vivo TNBC Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and safety of PROTACs.
-
Cell Implantation: Implant TNBC cells (e.g., MDA-MB-231) into the mammary fat pads of immunodeficient mice (e.g., BALB/c nu/nu).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 80–150 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC (e.g., MZ1 at 10 mg/kg, i.p.) and vehicle control according to the determined dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tumor samples can be used for further analysis, such as western blotting to confirm target degradation in vivo.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The application of DA-PROTACs and other targeted PROTACs represents a paradigm shift in the therapeutic strategy for triple-negative breast cancer. By inducing the degradation of key oncogenic drivers, these molecules have demonstrated superior potency and the ability to overcome resistance to traditional inhibitors in preclinical models. The successful degradation of targets like BET proteins, EZH2, and MDM2 underscores the versatility and potential of this technology.
While the findings are promising, challenges remain in optimizing the pharmacokinetic properties, ensuring target selectivity, and understanding potential off-target effects and resistance mechanisms. Future research will likely focus on the development of orally bioavailable PROTACs, the discovery of novel E3 ligase ligands to expand the scope of targetable proteins, and the rational design of combination therapies to maximize clinical benefit. The continued exploration of DA-PROTACs holds immense promise for delivering new, effective treatments for patients with TNBC.
References
Unraveling the Intricacies of DA-Protac Target Protein Binding and Recognition: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, DNA Damage-Associated PROTACs (DA-Protacs) are emerging as a powerful modality to selectively eliminate key proteins involved in the DNA Damage Response (DDR). This guide provides an in-depth technical overview of the core principles governing DA-Protac target protein binding and recognition, designed for researchers, scientists, and drug development professionals. We will delve into the critical molecular interactions, the formation of the ternary complex, and the essential experimental protocols used to characterize these interactions, providing a comprehensive resource for advancing the development of this promising therapeutic class.
The Core Mechanism: Orchestrating Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The primary function of a PROTAC is to facilitate the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.
DA-Protacs specifically target proteins that are integral to the DDR pathways, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Ataxia Telangiectasia and Rad3-related (ATR) kinase. The selective degradation of these targets holds significant therapeutic potential, particularly in oncology.
Ternary Complex Formation: The Keystone of PROTAC Activity
The formation of a stable and productive ternary complex is the pivotal event in PROTAC-mediated protein degradation. The efficiency of this process is governed by several factors, including the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of the ternary complex formation.
Cooperativity (α) is a measure of the influence that the binding of one protein has on the binding of the other to the PROTAC. A cooperativity value greater than 1 indicates a positive cooperativity, meaning the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (the target protein), leading to a more stable ternary complex. This is often a desirable characteristic for potent PROTACs.
The "hook effect" is a phenomenon observed with some PROTACs where at high concentrations, the degradation efficiency decreases. This is thought to occur due to the formation of unproductive binary complexes (PROTAC-target and PROTAC-E3 ligase) that cannot assemble into the ternary complex, thus reducing the overall degradation.
Quantitative Analysis of this compound Binding
The following tables summarize publicly available quantitative data for DA-Protacs targeting key DDR proteins. This data is essential for understanding the structure-activity relationships (SAR) and for optimizing PROTAC design.
Table 1: Quantitative Data for ATR Degraders
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound [I] | CRBN | AZD-6738 derivative | 530 | 84.3 | LoVo | |
| 8i (unnamed) | CRBN | Unspecified ATR inhibitor | ~500 (induces degradation) | Not specified | MV-4-11 | |
| Abd110 (42i) | Lenalidomide (CRBN) | VE-821 | Reduces ATR to 40% of control | Not specified | MIA PaCa-2 |
Table 2: Quantitative Data for PARP-1 PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Binary Binding Affinity (Kd/IC50) | Cellular Degradation (DC50) | Reference |
| iRucaparib-AP6 | VHL | Rucaparib | Not specified | 100 nM (induces degradation) | Data synthesized from multiple sources |
| Olaparib-PROTAC 3 | Lenalidomide (CRBN) | Olaparib | Not specified | ~10-100 nM (estimated from dose-response curves) |
Note: Comprehensive quantitative binding affinity data (Kd) for many DA-Protacs is not always publicly available in a centralized format. The data presented here is based on the cited literature and may be derived from various experimental setups.
Experimental Protocols for Characterizing this compound Binding
A suite of biophysical and cellular assays is employed to characterize the binding and activity of DA-Protacs. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and E3 ligase complex extensively against the same buffer to minimize buffer mismatch artifacts. A typical buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4.
-
Prepare the this compound stock solution in 100% DMSO and dilute it into the final dialysis buffer. The final DMSO concentration should be matched in both the syringe and the cell and kept below 5% (ideally 1-2%) to minimize solvent effects.
-
Degas all solutions thoroughly before use to prevent air bubbles.
-
Accurately determine the concentrations of the protein and PROTAC solutions.
-
-
Experimental Setup:
-
For binary binding (PROTAC to target protein or E3 ligase), titrate the PROTAC from the syringe into the protein solution in the sample cell. Typical concentrations are 10-50 µM protein in the cell and 100-500 µM PROTAC in the syringe.
-
For ternary complex formation, pre-saturate the PROTAC with one of the proteins and titrate this complex into the other protein. For example, incubate the PROTAC with a slight molar excess of the E3 ligase and titrate this mixture into the target protein solution.
-
-
Data Acquisition:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to account for syringe seating effects, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform control experiments, such as titrating the PROTAC into the buffer and the buffer into the protein solution, to determine the heats of dilution.
-
-
Data Analysis:
-
Subtract the heats of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto a sensor chip surface. Amine coupling is a common method for covalent immobilization. Alternatively, tagged proteins can be captured on a specific sensor surface (e.g., His-tagged protein on an NTA chip).
-
-
Binary Interaction Analysis:
-
Inject a series of increasing concentrations of the this compound (the analyte) over the immobilized protein surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Complex Analysis:
-
To measure the binding of the second protein to the pre-formed binary complex, co-inject the this compound and the second protein over the immobilized first protein.
-
Alternatively, pre-incubate the this compound with the second protein and inject this mixture over the immobilized first protein.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
For ternary complex analysis, more complex models may be required to account for the cooperative effects.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule. It is particularly useful for high-throughput screening and determining binding affinities in a competitive assay format.
Detailed Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled tracer that binds to the target protein or the E3 ligase. The tracer is typically a fluorescently tagged version of a known binder.
-
Determine the optimal concentration of the tracer and the protein that gives a stable and sufficient fluorescence polarization signal.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add a serial dilution of the this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the this compound that displaces 50% of the tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged protein to a fluorescent tracer that binds to the same protein.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target DDR protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a multi-well plate.
-
-
Assay Procedure:
-
Add the cell-permeable fluorescent tracer to the cells.
-
Add a serial dilution of the this compound.
-
Add the NanoLuc® substrate.
-
Incubate to allow for binding and signal generation.
-
-
Data Acquisition:
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the PROTAC that occupies 50% of the target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the change in the thermal stability of a protein upon ligand binding.
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with either the this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of different temperatures.
-
-
Protein Extraction and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve indicates that the this compound has bound to the target protein and altered its thermal stability.
-
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which this compound targets are involved is crucial for predicting their biological effects. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways for PARP-1 and ATR in the DNA damage response, as well as the general experimental workflow for this compound characterization.
Caption: Simplified PARP-1 signaling pathway in response to single-strand DNA breaks and its targeting by a this compound.
Caption: Simplified ATR signaling pathway in response to replication stress and its targeting by a this compound.
Caption: General experimental workflow for the development and characterization of DA-Protacs.
Conclusion
The development of DA-Protacs represents a significant advancement in the field of targeted therapies, offering a novel approach to modulate the DNA damage response for therapeutic benefit. A thorough understanding of the principles of target protein binding and recognition, underpinned by rigorous experimental characterization, is paramount to the successful design and optimization of these powerful molecules. This guide provides a foundational resource for researchers in this exciting and rapidly progressing field, outlining the key concepts, quantitative data, and detailed experimental protocols necessary to drive the next wave of innovation in targeted protein degradation.
The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Therapeutic Potential of Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality poised to transform the landscape of drug discovery and development. Unlike traditional small-molecule inhibitors that function through occupancy-driven mechanisms, PROTACs operate catalytically to induce the selective degradation of target proteins via the cell's own ubiquitin-proteasome system.[1][2][3] This unique mechanism of action offers the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at lower doses.[1][2] This technical guide provides a comprehensive overview of the core principles of PROTAC technology, including their mechanism of action, design considerations, and therapeutic applications, supported by quantitative data and detailed experimental workflows.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.
The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). This induced proximity enables the E3 ligase to catalyze the ubiquitination of the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. A key advantage of this process is its catalytic nature; once the POI is degraded, the PROTAC molecule is released and can engage another target protein, allowing for sub-stoichiometric activity.
Design and Optimization of PROTAC Molecules
The efficacy of a PROTAC is highly dependent on the careful selection and optimization of its three components: the POI binder, the E3 ligase ligand, and the linker.
-
POI Binder: The warhead must exhibit sufficient affinity and selectivity for the target protein. However, unlike traditional inhibitors, very high affinity is not always necessary, and even ligands with weak binding can be effective in PROTACs.
-
E3 Ligase Ligand: The choice of E3 ligase is critical. To date, the most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). The ligand must effectively recruit the chosen E3 ligase to the target protein.
-
Linker: The linker plays a crucial role in optimizing the formation and stability of the ternary complex. Its length, composition, and attachment points can significantly impact the degradation efficiency and selectivity of the PROTAC.
The optimization process is often iterative, involving the synthesis and evaluation of a library of PROTACs with varying linkers and attachment points to identify the most potent and selective degrader.
Therapeutic Applications of PROTACs
PROTAC technology has shown immense therapeutic potential across a wide range of diseases, including oncology, neurodegenerative disorders, and viral infections.
Oncology
A significant focus of PROTAC research has been in oncology. Several PROTACs targeting key cancer-driving proteins have demonstrated potent anti-tumor activity in preclinical models and are now advancing into clinical trials. For instance, PROTACs have been successfully developed to degrade the Androgen Receptor (AR) and Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.
| PROTAC | Target Protein | E3 Ligase | Indication | Clinical Phase |
| ARV-110 | Androgen Receptor (AR) | VHL | Prostate Cancer | Phase II |
| ARV-471 | Estrogen Receptor (ER) | CRBN | Breast Cancer | Phase II |
| KT-474 | IRAK4 | CRBN | Inflammatory Diseases | Phase I |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | Preclinical |
Table 1: Examples of PROTACs in development. Data compiled from multiple sources.
Neurodegenerative Diseases
The ability of PROTACs to clear pathogenic protein aggregates makes them an attractive strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to develop PROTACs that can degrade proteins like tau and alpha-synuclein.
Viral Infections
PROTACs are also being explored as a novel antiviral therapy. By targeting viral proteins for degradation, PROTACs could potentially eradicate viral infections.
Experimental Protocols for PROTAC Evaluation
A systematic approach is required to evaluate the therapeutic potential of a novel PROTAC. The following workflow outlines the key experimental stages.
PROTAC Synthesis and Characterization
The initial step involves the chemical synthesis of the PROTAC molecule. Standard analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the compound.
In Vitro Biochemical Assays
-
Ternary Complex Formation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinities of the PROTAC to the POI and the E3 ligase, and to confirm the formation of the ternary complex.
-
In Vitro Ubiquitination Assay: This assay confirms the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system containing the purified POI, E3 ligase, E1 and E2 enzymes, ubiquitin, and ATP.
Cell-Based Assays
-
Target Protein Degradation: The most critical cell-based assay is to demonstrate the degradation of the target protein in a relevant cell line. This is typically assessed by Western blotting or mass spectrometry-based proteomics. The degradation should be dose- and time-dependent.
-
Cell Viability/Proliferation Assays: To assess the functional consequence of target protein degradation, cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) are performed.
-
Off-Target Proteomics: Global proteomic analysis is conducted to evaluate the selectivity of the PROTAC and identify any potential off-target protein degradation.
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Promising PROTAC candidates are advanced into animal models to evaluate their in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics (target protein degradation in tumors or relevant tissues).
Future Directions and Challenges
While PROTAC technology holds immense promise, several challenges remain. These include optimizing oral bioavailability, understanding and predicting ternary complex formation, and expanding the repertoire of usable E3 ligases beyond VHL and CRBN. The development of computational tools and artificial intelligence is expected to accelerate the design and optimization of future PROTACs.
Conclusion
PROTACs represent a paradigm shift in drug discovery, moving beyond simple target inhibition to induced protein degradation. Their unique catalytic mechanism and ability to target previously intractable proteins open up new avenues for treating a wide array of diseases. As our understanding of the underlying biology and design principles continues to grow, PROTACs are poised to become a major class of therapeutics, offering new hope for patients with unmet medical needs.
References
Whitepaper: DA-Protac - A Novel Strategy for Modulating Cellular Copper Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate balance of cellular copper is paramount for a multitude of physiological processes, and its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases. This document introduces a novel therapeutic modality, the "Degradation-Activating Protac" (DA-Protac), a specialized Proteolysis Targeting Chimera engineered to selectively induce the degradation of key copper-binding proteins. By hijacking the ubiquitin-proteasome system, DA-Protacs offer a unique and potent mechanism to modulate cellular copper homeostasis, presenting a promising avenue for therapeutic intervention. This whitepaper provides a comprehensive technical guide on the core principles of this compound technology, its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data illustrating its effects on cellular copper levels and the proteome.
Introduction to this compound Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] This "event-driven" pharmacology allows for the sub-stoichiometric removal of a protein of interest, offering advantages over traditional occupancy-based inhibitors.[4]
The novel this compound platform leverages this technology to specifically target and degrade proteins involved in copper metabolism, such as copper chaperones and transporters.[5] A this compound molecule is comprised of three key components:
-
A Targeting Moiety that specifically binds to a copper-binding protein.
-
An E3 Ligase Ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A Linker that connects the targeting moiety and the E3 ligase ligand.
This whitepaper will focus on a hypothetical this compound designed to target the human copper chaperone for Superoxide Dismutase 1 (CCS), a key protein in the copper delivery pathway.
Mechanism of Action of a CCS-Targeting this compound
The CCS-targeting this compound initiates a cascade of events leading to the degradation of CCS and a subsequent alteration of cellular copper homeostasis.
-
Ternary Complex Formation: The this compound simultaneously binds to the CCS protein and an E3 ubiquitin ligase (e.g., CRBN), forming a ternary complex.
-
Ubiquitination: The proximity induced by the this compound allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of CCS.
-
Proteasomal Degradation: The polyubiquitinated CCS is then recognized and degraded by the 26S proteasome.
-
Disruption of Copper Homeostasis: The degradation of CCS disrupts the proper metallation of SOD1 and alters the intracellular distribution of copper.
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of action of a CCS-targeting this compound.
Quantitative Data on this compound Effects
The following tables summarize hypothetical quantitative data from experiments evaluating the efficacy of a CCS-targeting this compound in a human cell line (e.g., HEK293).
Table 1: Dose-Dependent Degradation of CCS Protein
| This compound Conc. (nM) | CCS Protein Level (% of Control) |
|---|---|
| 0 (Control) | 100% |
| 1 | 85% |
| 10 | 52% |
| 100 | 18% |
| 1000 | 15% |
Table 2: Time-Course of CCS Degradation at 100 nM this compound
| Time (hours) | CCS Protein Level (% of t=0) |
|---|---|
| 0 | 100% |
| 2 | 75% |
| 6 | 40% |
| 12 | 22% |
| 24 | 19% |
Table 3: Effect of this compound on Intracellular Copper Levels
| Treatment (24h) | Intracellular Copper (µg/mg protein) |
|---|---|
| Vehicle Control | 1.5 ± 0.2 |
| 100 nM this compound | 2.8 ± 0.3 |
| 100 nM this compound + MG132 | 1.6 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of a Hypothetical CCS-Targeting this compound
A modular synthesis approach can be employed, often utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the final ligation step.
Workflow Diagram:
Caption: General workflow for this compound synthesis.
Protocol:
-
Synthesis of Precursors: Synthesize the CCS-targeting moiety with a terminal azide group and the E3 ligase ligand (e.g., a pomalidomide derivative) with a terminal alkyne.
-
Click Reaction: Dissolve the two precursors in a suitable solvent system (e.g., DMSO/water). Add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final this compound compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate HEK293 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound or vehicle control for the desired time periods.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against CCS and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Measurement of Intracellular Copper Levels
This protocol is based on a commercially available colorimetric assay kit.
Workflow Diagram:
Caption: Workflow for measuring cellular copper levels.
Protocol:
-
Sample Preparation: Treat cells with this compound as required. Collect and wash the cells with PBS. Lyse the cells using the provided lysis buffer and centrifuge to collect the supernatant.
-
Standard Curve Preparation: Prepare a series of copper standards with known concentrations.
-
Assay: Add samples and standards to a 96-well plate. Add the chromogenic agent, which forms a complex with copper.
-
Measurement: Incubate the plate and then measure the absorbance at 580 nm using a microplate reader.
-
Calculation: Determine the copper concentration in the samples by comparing their absorbance to the standard curve. Normalize the copper concentration to the total protein concentration of the sample.
Quantitative Proteomics (TMT-based)
To assess the global impact of this compound on the cellular proteome, a tandem mass tag (TMT)-based quantitative proteomics approach can be used.
-
Sample Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with different TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Perform bioinformatics analysis to identify differentially expressed proteins and affected cellular pathways.
Conclusion and Future Directions
The this compound technology represents a novel and powerful strategy for the targeted degradation of proteins involved in copper homeostasis. By providing a mechanism to directly remove these proteins, DA-Protacs open up new therapeutic possibilities for diseases driven by copper dysregulation. The experimental framework provided in this document offers a robust approach to evaluate the efficacy and mechanism of action of these innovative molecules. Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of DA-Protacs to advance this promising technology towards clinical applications.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper homeostasis and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DA-PROTAC Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate disease-causing proteins by harnessing the cell's own protein degradation machinery.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This "event-driven" mechanism allows PROTACs to act catalytically, offering a powerful alternative to traditional occupancy-based inhibitors.
These application notes provide a comprehensive guide to the experimental protocols for evaluating the activity of Degradation-Activating PROTACs (DA-PROTACs) in a cell culture setting. The following sections detail the necessary methodologies for assessing target degradation, cell viability, and the mechanism of action, complete with data presentation guidelines and visual workflows.
Core Principles and Workflow
The successful evaluation of a DA-PROTAC follows a systematic workflow designed to confirm its intended mechanism of action and assess its therapeutic potential. This process begins with the confirmation of target protein degradation and culminates in the analysis of downstream cellular effects.
Caption: General experimental workflow for this compound evaluation in cell culture.
Signaling Pathway
DA-PROTACs hijack the ubiquitin-proteasome system (UPS) to induce targeted protein degradation. The key steps involve the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the 26S proteasome.
Caption: Mechanism of action for this compound induced protein degradation.
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison of potency and efficacy. Key parameters include the half-maximal degradation concentration (DC₅₀), the maximum degradation (Dₘₐₓ), and the half-maximal inhibitory concentration (IC₅₀) for cell viability.
Table 1: Degradation Potency and Efficacy of DA-PROTACs
| This compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| LC-2 | KRAS G12C | MIA PaCa-2 | Value | Value | 24 |
| BETd-260 | BET | MNNG/HOS | 1.8 | Value | 72 |
| BETd-260 | BET | Saos-2 | 1.1 | Value | 72 |
| ARV-825 | BRD4 | MDA-MB-231 | Value | Value | 12 |
| MZ1 | BRD4 | MDA-MB-231 | Value | Value | 12 |
Note: Specific DC₅₀ and Dₘₐₓ values should be experimentally determined and inserted.
Table 2: Cytotoxicity of DA-PROTACs
| This compound | Cell Line | IC₅₀ (nM) | Treatment Time (h) |
| LC-2 | MIA PaCa-2 | Value | 72 |
| BETd-260 | HepG2 | Value | 72 |
| BETd-260 | BEL-7402 | Value | 72 |
| BETd-260 | SK-HEP-1 | Value | 72 |
| BETd-260 | SMMC-7721 | Value | 72 |
| BETd-260 | HuH-7 | Value | 72 |
| BETd-260 | MHCC97H | Value | 72 |
| ARV-825 | MDA-MB-231 | Value | 96 |
| MZ1 | MDA-MB-231 | Value | 96 |
Note: Specific IC₅₀ values should be experimentally determined and inserted. The EC₅₀ values reported for BETd-260 in various HCC cell lines can be used as a reference for expected potency.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of a target protein induced by a this compound.
Materials:
-
Appropriate cancer cell line (e.g., KRAS G12C mutant cells for an LC-2 PROTAC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that ensures 70-80% confluency at the time of harvest. Incubate overnight at 37°C with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of the this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Aspirate the old medium and add the medium containing the different concentrations of the this compound or vehicle. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-target protein antibody overnight at 4°C, followed by washes with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature, followed by washes with TBST.
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the this compound concentration to determine the DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well plates
-
This compound of interest
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of the this compound in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound of interest
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the this compound at various concentrations for the desired time (e.g., 48 or 96 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Ubiquitination Assay
This assay confirms that the this compound induces ubiquitination of the target protein. A common method is to immunoprecipitate the target protein and then perform a Western blot for ubiquitin.
Materials:
-
Cell line of interest
-
This compound of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-target protein antibody.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Transfer to a membrane and probe with an anti-ubiquitin antibody.
-
-
Data Analysis: An increase in the ubiquitin signal in the this compound-treated sample compared to the control indicates induced ubiquitination of the target protein.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of DA-PROTACs in cell culture. By systematically assessing target degradation, mechanism of action, and cellular effects, researchers can effectively characterize the potency, efficacy, and therapeutic potential of novel protein degraders. Careful experimental design and data analysis are crucial for advancing the development of this promising class of therapeutics.
References
DA-Protac treatment conditions for MDA-MB-231 cells
and Protocols for DA-Protac Treatment of MDA-MB-231 Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific compound labeled "this compound" was identified in publicly available literature for the treatment of MDA-MB-231 cells. Therefore, these application notes and protocols are based on the well-documented effects of BRD4-targeting PROTACs (e.g., ARV-771, MZ1) in this cell line. BRD4 is a prominent therapeutic target in triple-negative breast cancer, making it a relevant and instructive model.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, potentially leading to a more profound and durable biological response. The MDA-MB-231 cell line, a model for highly aggressive, triple-negative breast cancer (TNBC), is often used to evaluate the efficacy of new anti-cancer compounds.[1]
This document outlines the conditions and protocols for treating MDA-MB-231 cells with a hypothetical BRD4-targeting PROTAC, herein referred to as "this compound." Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, including c-Myc.[2][3] Degradation of BRD4 has been shown to inhibit cell proliferation and induce apoptosis in MDA-MB-231 cells.
Mechanism of Action: this compound (Targeting BRD4)
This compound is a heterobifunctional molecule designed to simultaneously bind to BRD4 and an E3 ubiquitin ligase. This binding event forms a ternary complex, which facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single this compound molecule to induce the degradation of multiple BRD4 proteins. The subsequent depletion of BRD4 leads to the downregulation of its target genes, such as c-Myc, resulting in cell cycle arrest and apoptosis.
References
Application Notes and Protocols for In Vitro Delivery of DA-PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. However, the large molecular weight and hydrophobic nature of many PROTACs lead to poor aqueous solubility and low cell permeability, limiting their efficacy in in vitro studies when delivered through simple passive diffusion.[1] This document provides detailed application notes and protocols for various in vitro delivery methods designed to overcome these challenges, enhancing the intracellular concentration and therapeutic window of PROTACs. The delivery strategies covered include passive delivery, nanoparticle-based systems (liposomes and polymeric micelles), and active targeting through antibody-PROTAC conjugates.
Passive Delivery of PROTACs
Passive delivery remains the most straightforward method for screening PROTACs in vitro. It relies on the ability of the molecule to diffuse across the cell membrane. While often limited by the physicochemical properties of the PROTAC, optimizing delivery conditions can improve outcomes.
Experimental Protocol: Caco-2 Permeability Assay for PROTACs
The Caco-2 permeability assay is a standard method to predict in vivo drug absorption by measuring the rate of transport across a monolayer of human colorectal adenocarcinoma cells.[2]
Materials:
-
Caco-2 cells
-
Transwell™ system plates
-
Protein-free assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Bovine Serum Albumin (BSA)
-
PROTAC of interest
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on a semipermeable membrane in a Transwell™ system plate for 18-22 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes.[2]
-
Assay Buffer Preparation: Prepare the assay buffer. To improve recovery of hydrophobic PROTACs, 0.25% BSA can be added to the basolateral compartment.[3]
-
PROTAC Application: Add the test PROTAC (typically at 10 µM) to the apical side of the cell monolayer.[3]
-
Incubation: Incubate for 2 hours.
-
Sample Collection: At the end of the incubation period, collect samples from the basolateral (receiver) compartment.
-
Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of flux across the monolayer.
Data Interpretation:
-
Papp values are used to rank compounds based on their permeability. Reference compounds with known human absorption, such as atenolol (low permeability) and antipyrine (high permeability), are often used as controls.
-
A bidirectional assay, measuring transport from apical to basolateral (A-B) and basolateral to apical (B-A), can determine if the PROTAC is subject to active efflux. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.
Nanoparticle-Based Delivery
Encapsulating PROTACs within nanoparticles can significantly enhance their solubility, stability, and cellular uptake.
Liposomal Delivery of PROTACs
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
Experimental Protocol: Preparation of PROTAC-Loaded Liposomes
This protocol is adapted from the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG2000
-
PROTAC of interest
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of approximately 61.5:19.5:18.8) and the PROTAC in an organic solvent in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done for 10-20 passes.
-
Purification: Remove any unencapsulated PROTAC by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), and encapsulation efficiency.
Polymeric Micelle Delivery of PROTACs
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, which can encapsulate hydrophobic PROTACs in their core.
Experimental Protocol: Preparation of PROTAC-Loaded Polymeric Micelles
This protocol utilizes the nanoprecipitation method.
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-PLGA)
-
PROTAC of interest
-
Water-miscible organic solvent (e.g., acetone or acetonitrile)
-
Aqueous solution (e.g., deionized water)
Procedure:
-
Dissolution: Dissolve the PROTAC and the block copolymer (e.g., PEG-b-PLGA) in a water-miscible organic solvent.
-
Nanoprecipitation: Add this organic solution dropwise to a stirring aqueous solution. The hydrophobic core of the micelles will form and encapsulate the PROTAC.
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature or under reduced pressure.
-
Purification: Purify the polymeric micelle suspension by dialysis to remove any remaining organic solvent and unencapsulated PROTAC.
-
Characterization: Analyze the micelles for size, PDI, and drug loading capacity.
Active Targeting: Antibody-PROTAC Conjugates (APCs)
Conjugating a PROTAC to a monoclonal antibody that targets a specific cell surface antigen allows for receptor-mediated endocytosis, leading to highly specific delivery to target cells.
Experimental Protocol: Cysteine-Directed PROTAC-Antibody Conjugation
This protocol describes a method for conjugating a PROTAC to an antibody via reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) of interest
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-based linker
-
PROTAC with a compatible reactive group
-
Buffer solutions (e.g., BBS, acetate buffer)
-
Ultrafiltration/Diafiltration (UF/DF) system
Procedure:
-
Antibody Reduction: Buffer exchange the antibody into an appropriate buffer (e.g., BBS). Reduce the antibody by adding a molar excess of TCEP (e.g., 6 molar equivalents) and incubating at 37°C for 2 hours.
-
Linker Conjugation: Cool the reduced antibody solution to 20°C. Add a molar excess of a maleimide-based linker (e.g., 8 molar equivalents) and incubate for 10 minutes to conjugate the linker to the reduced cysteine residues.
-
Purification: Remove the unconjugated linker via UF/DF with an appropriate buffer (e.g., acetate buffer).
-
PROTAC Conjugation: Conjugate the PROTAC to the linker-modified antibody. The specific chemistry will depend on the reactive groups on the linker and the PROTAC.
-
Final Purification: Purify the final antibody-PROTAC conjugate to remove any unconjugated PROTAC and other reagents.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and structural integrity using techniques like LC-MS and SDS-PAGE.
Quantitative Data Summary
The following tables summarize available quantitative data comparing the efficacy of different PROTAC delivery methods. It is important to note that direct side-by-side comparisons across all delivery platforms for a single PROTAC are limited in the literature. The data presented is compiled from various studies and is intended to illustrate the potential improvements offered by enhanced delivery strategies.
Table 1: Comparison of DC50 Values for PROTACs with Different Delivery Methods
| PROTAC | Target Protein | Cell Line | Delivery Method | DC50 (nM) | Reference |
| ARV-771 | BRD4 | HeLa | Passive (Free PROTAC) | ~100 | |
| ARV-771 | BRD4 | HeLa | Lipid Nanoparticle (LNP) | <25 (>95% degradation) | |
| MZ1 | BRD4 | HER2+ Breast Cancer Cells | Antibody-Conjugated Nanoparticle | More potent than free MZ1 | |
| ERD-308 | ER | MCF-7 | Passive (Free PROTAC) | 0.17 | |
| ERD-308 | ER | T47D | Passive (Free PROTAC) | 0.43 |
Table 2: Comparison of Intracellular Accumulation of PROTACs
| PROTAC | Target Protein | Delivery Method | Relative Intracellular Concentration Increase | Reference |
| RC-1 (Reversible Covalent) | BTK | Passive | 6-fold higher than IRC-1 | |
| RC-1 (Reversible Covalent) | BTK | Passive | 35-fold higher than RNC-1 | |
| ARV-825 | BRD4 | Polymeric Micelles | Improved cellular uptake | |
| EGFR-PROTAC | EGFR | Folate-PEG-PROTAC micelles (MPRO) | Significantly improved cellular uptake |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow for PROTAC Delivery and Evaluation
Caption: Experimental workflow for preparing, delivering, and evaluating PROTACs in vitro.
Signaling Pathway: Antibody-PROTAC Conjugate Uptake via Clathrin-Mediated Endocytosis
Caption: Uptake of an Antibody-PROTAC Conjugate via clathrin-mediated endocytosis.
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Liposome Systems for Enhancing the PK Properties of Bivalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for a DA-Protac Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for performing a Degradation-Activating Proteolysis Targeting Chimera (DA-Protac) degradation assay. DA-Protacs offer spatial and temporal control over protein degradation by incorporating a photocleavable linker, which allows for light-induced activation of the PROTAC molecule.[1][2] This guide covers the entire experimental workflow, from cell culture and compound treatment to data acquisition and analysis.
Introduction to DA-Protacs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[][4][5] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This proximity between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
DA-Protacs are a specialized class of PROTACs that incorporate a photocleavable linker, often containing a 2-nitrobenzyl ester moiety or a similar light-sensitive group. This design allows the PROTAC to remain in an inactive state until it is exposed to a specific wavelength of light, typically UV light. Upon illumination, the linker is cleaved, releasing the active PROTAC and initiating the degradation of the target protein. This provides precise control over the timing and location of protein degradation, which is highly advantageous for studying dynamic cellular processes and for therapeutic applications requiring targeted drug action.
Signaling Pathway of PROTAC Action
The general mechanism of action for a PROTAC is a catalytic process where one PROTAC molecule can induce the degradation of multiple POI molecules.
Experimental Workflow
The experimental workflow for a this compound degradation assay involves several key stages, from initial cell preparation to the final quantification of protein degradation.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection : Choose a cell line that expresses the protein of interest (POI) at a detectable level.
-
Cell Culture : Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Seed the cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.
This compound Treatment (in the dark)
-
Compound Preparation : Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of the this compound or the vehicle control.
-
Incubation : Incubate the cells with the this compound for a predetermined amount of time (e.g., 1-4 hours) in the dark to allow for cellular uptake. All subsequent steps until light activation should be performed in the dark or under red light to prevent premature cleavage of the photocleavable linker.
Light Activation
-
Light Source : Use a UV lamp or a light source with the appropriate wavelength to cleave the photocleavable linker (e.g., 365 nm). The optimal wavelength and duration of exposure should be determined empirically for each this compound.
-
Exposure : Remove the lid of the multi-well plate and expose the cells to the light source for the determined duration. Ensure uniform light exposure across all wells. A control plate should be kept in the dark to assess the activity of the uncleaved this compound.
Post-Activation Incubation
-
Incubation : After light exposure, return the plates to the incubator and incubate for a time course (e.g., 2, 4, 8, 12, 24 hours) to allow for protein degradation to occur.
Cell Lysis and Protein Quantification
-
Cell Lysis :
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent Western blot analysis.
Western Blot Analysis
-
Sample Preparation :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the POI overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation : Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system.
Data Analysis and Interpretation
-
Densitometry : Quantify the intensity of the protein bands from the Western blot images using densitometry software.
-
Normalization : Normalize the band intensity of the POI to the corresponding loading control for each sample.
-
Calculation of Degradation : Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Dose-Response Curves : Plot the percentage of degradation against the this compound concentration to generate dose-response curves and determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.
Data Presentation
Quantitative data from the this compound degradation assay should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Response of this compound on POI Degradation
| This compound Conc. (nM) | Normalized POI Level (Light) | % Degradation (Light) | Normalized POI Level (Dark) | % Degradation (Dark) |
| Vehicle | 1.00 | 0 | 1.00 | 0 |
| 1 | 0.85 | 15 | 0.98 | 2 |
| 10 | 0.62 | 38 | 0.95 | 5 |
| 100 | 0.25 | 75 | 0.92 | 8 |
| 1000 | 0.10 | 90 | 0.90 | 10 |
Table 2: Time Course of POI Degradation by this compound (at 100 nM)
| Time Post-Activation (hours) | Normalized POI Level | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.78 | 22 |
| 4 | 0.55 | 45 |
| 8 | 0.30 | 70 |
| 12 | 0.18 | 82 |
| 24 | 0.12 | 88 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No degradation observed | Inefficient light activation | Optimize light source, wavelength, and exposure time. |
| Poor cell permeability | Use a different cell line or modify the this compound linker. | |
| Inactive this compound | Verify the compound's integrity and activity. | |
| High background degradation | Leaky" this compound (active in the dark) | Redesign the photocleavable linker for better stability. |
| Off-target effects | Perform proteomics to assess specificity. | |
| Inconsistent results | Uneven light exposure | Ensure uniform illumination of all wells. |
| Variability in cell confluency | Seed cells evenly and ensure consistent confluency at treatment. |
Conclusion
This guide provides a comprehensive framework for conducting a this compound degradation assay. The ability to control protein degradation with light offers a powerful tool for biological research and drug development. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the efficacy and mechanism of action of novel DA-Protacs.
References
Application Notes and Protocols for DA-Protac Assay for Measuring Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the degradation tag (dTAG) system, a type of Proteolysis Targeting Chimera (PROTAC), to assess cell viability following targeted protein degradation. This technology offers a powerful tool for target validation and understanding the consequences of protein loss in various cellular contexts.
Introduction to DA-Protac (dTAG) Technology
The dTAG system is a chemical-genetic tool that enables the rapid and selective degradation of a protein of interest (POI).[1][2] This technology relies on a heterobifunctional molecule, the dTAG degrader, which links a specific E3 ubiquitin ligase to a target protein that has been endogenously tagged with a mutant FKBP12F36V domain (the "dTAG").[2] This induced proximity results in the polyubiquitination of the POI and its subsequent degradation by the proteasome.[] The dTAG system allows for tunable, rapid, and reversible protein knockdown, making it an invaluable tool in drug discovery and basic research.
Key Advantages of the dTAG System:
-
Generalizability: In principle, any intracellular protein can be targeted for degradation by fusing it with the dTAG.
-
Rapid Onset of Action: Protein degradation can be observed within a short period, allowing for the study of immediate cellular responses.
-
Tunable Degradation: The extent of protein knockdown can be controlled by varying the concentration of the dTAG degrader.
-
Reversibility: The effect of the degrader can be reversed by washing it out of the cell culture media.
Mechanism of Action
The this compound (dTAG) system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The dTAG degrader, a bifunctional molecule, simultaneously binds to the FKBP12F36V tag on the POI and an E3 ubiquitin ligase (commonly CRBN or VHL). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, creating a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Nature: The dTAG degrader is not degraded in this process and can go on to induce the degradation of multiple target protein molecules.
Signaling Pathway Diagram
Caption: Mechanism of dTAG-mediated protein degradation and its impact on cell viability.
Experimental Workflow for Cell Viability Assay
A typical workflow for assessing cell viability following dTAG-mediated protein degradation involves several key steps, from cell line generation to data analysis.
Caption: General experimental workflow for a dTAG cell viability assay.
Detailed Experimental Protocols
This section provides detailed protocols for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, a common method for determining the number of viable cells in culture based on quantitation of ATP.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
dTAG-expressing cell line of interest
-
Wild-type parental cell line (for control)
-
dTAG degrader (e.g., dTAG-13) and corresponding negative control
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the dTAG-expressing cells and wild-type cells.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only to measure background luminescence.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the dTAG degrader and the negative control in culture medium.
-
Carefully add the desired concentrations of the compounds to the appropriate wells. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Treat both the dTAG-expressing and wild-type cell lines to assess target-specific effects and general toxicity.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the protein turnover rate and the expected phenotypic response.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental measurements.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the degrader concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured format to allow for easy comparison of results.
Table 1: Example Data Summary for dTAG-13 Cell Viability Assay
| Cell Line | Compound | Treatment Duration (hours) | IC₅₀ (nM) | Maximum Inhibition (%) |
| dTAG-BRD4 | dTAG-13 | 72 | 5.8 | 95 |
| dTAG-BRD4 | dTAG-13-NEG | 72 | >10,000 | <10 |
| Wild-Type | dTAG-13 | 72 | >10,000 | <5 |
| dTAG-CDK2 | dTAG-13 | 96 | 25.3 | 88 |
| dTAG-CDK2 | dTAG-13-NEG | 96 | >10,000 | <8 |
| Wild-Type | dTAG-13 | 96 | >10,000 | <6 |
Note: The data presented in this table are for illustrative purposes and are not derived from a single specific study. They are intended to demonstrate how to present such data.
Troubleshooting and Considerations
-
Off-Target Toxicity: Always include the wild-type parental cell line and a negative control for the dTAG degrader to distinguish between target-specific effects and general compound toxicity.
-
Optimization of Incubation Time: The optimal incubation time will vary depending on the target protein's half-life and the desired biological endpoint. Time-course experiments are recommended.
-
Cell Seeding Density: The initial number of cells seeded can influence the results. Optimize the seeding density to ensure cells are in the logarithmic growth phase at the time of the assay.
-
Confirmation of Protein Degradation: It is crucial to confirm target protein degradation at the respective concentrations and time points using methods such as Western blotting or mass spectrometry. This will correlate the observed phenotype (i.e., loss of viability) with the degradation of the target protein.
References
Application Notes: Validating Target Engagement of Degrader-Antibody Conjugates (DA-PROTACs)
Introduction
Degrader-Antibody Conjugates (DA-PROTACs) represent a promising therapeutic modality that combines the target specificity of monoclonal antibodies with the catalytic protein degradation capabilities of PROTACs (Proteolysis Targeting Chimeras). This approach allows for the targeted delivery of a protein degrader to specific cell types, enhancing its therapeutic window and minimizing off-target effects. A critical step in the development of DA-PROTACs is the rigorous validation of target engagement, ensuring that the conjugate effectively binds to its intended protein of interest (POI) within the target cells and induces its degradation. These application notes provide an overview of key techniques and detailed protocols for assessing the target engagement of DA-PROTACs.
Mechanism of Action
DA-PROTACs function by binding to a specific cell surface antigen via their antibody component, leading to internalization. Once inside the cell, the PROTAC moiety is released and engages both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3] The catalytic nature of this process allows a single DA-PROTAC molecule to induce the degradation of multiple target protein molecules.[4]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent DA-Protac Western Blot Results
Welcome to the technical support center for DA-Protac (Degradation-Activating Protac) western blotting. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges and achieve consistent, reliable results in their targeted protein degradation experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or no degradation of my target protein?
Several factors can lead to variability or a complete lack of protein degradation. Common causes include issues with the experimental model, compound concentration, and treatment duration.[1]
-
Cell Line Variability: The expression levels of your target protein and the specific E3 ligase (e.g., Cereblon, VHL) recruited by your PROTAC can differ significantly between cell lines.[1] If the required E3 ligase is not present or expressed at very low levels, the PROTAC will be ineffective.
-
Recommendation: Confirm the expression of both the target protein and the relevant E3 ligase in your chosen cell line using a standard western blot or qPCR before starting a degradation experiment.[1]
-
-
Suboptimal PROTAC Concentration (The "Hook Effect"): PROTACs can exhibit a "hook effect," where excessively high concentrations impair the formation of the productive ternary complex (Target-PROTAC-E3 Ligase), leading to reduced degradation.[2]
-
Recommendation: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation (DC50).[1]
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary based on the specific PROTAC, target protein, and cell line.
-
Recommendation: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for observing maximal degradation.
-
-
Compound Instability or Solubility: If the PROTAC is not fully dissolved or degrades in the cell culture media, its effective concentration will be inconsistent.
-
Recommendation: Ensure the compound is completely dissolved in a suitable solvent like DMSO before diluting it in media. Always prepare fresh solutions for each experiment.
-
Q2: How can I confirm the observed degradation is specific to the PROTAC's mechanism?
To ensure the reduction in protein levels is due to proteasomal degradation initiated by your PROTAC, several control experiments are essential.
-
Proteasome Inhibition: The definitive test for PROTAC-mediated degradation is to see if the effect can be reversed by blocking the proteasome.
-
Method: Co-treat cells with your PROTAC at its optimal concentration and a proteasome inhibitor (e.g., MG132, bortezomib). A rescue of the target protein level in the presence of the inhibitor confirms its degradation is proteasome-dependent.
-
-
Negative Controls: Using inactive control compounds helps demonstrate that degradation requires the formation of the ternary complex.
-
E3 Ligase Ligand Competition: Co-treat with the PROTAC and an excess of the free E3 ligase ligand. This should competitively inhibit ternary complex formation and prevent degradation.
-
Inactive PROTAC Analog: Use a synthesized PROTAC analog where either the target-binding or E3-binding moiety is mutated to abolish binding. This control should not induce degradation.
-
-
mRNA Level Analysis: To confirm that the reduction in protein is not due to decreased transcription, measure the target protein's mRNA levels via qPCR. For a true degradation effect, mRNA levels should remain unchanged after PROTAC treatment.
Q3: What is the "hook effect" and how do I avoid it?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (Target-PROTAC and PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. The optimal concentration for degradation is one that balances the formation of this ternary complex. To avoid this, it is crucial to perform a full dose-response curve to identify the concentration that gives maximum degradation (Dmax) before proceeding with further experiments.
Q4: What causes general western blot issues like high background or weak signals?
These are common western blotting problems that can obscure the interpretation of your degradation results.
-
High Background: This can be caused by several factors, including insufficient blocking, antibody concentrations being too high, or inadequate washing.
-
Solutions: Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time (at least 1 hour). Perform titration experiments to find the optimal primary and secondary antibody concentrations. Increase the duration and number of wash steps.
-
-
Weak or No Signal: This may result from low protein expression, insufficient protein loading, poor membrane transfer, or inactive antibodies.
-
Solutions: Ensure you load a sufficient amount of protein (20-30 µg is standard, but may need to be higher for low-abundance targets). Verify transfer efficiency with Ponceau S staining. Use a high-quality, validated primary antibody at the recommended dilution and ensure your secondary antibody is appropriate and active. Always include a positive control lysate to validate the antibody and protocol.
-
-
Non-Specific Bands: The presence of extra bands can be due to an antibody with poor specificity, protein degradation during sample preparation, or different isoforms or post-translational modifications of the target.
-
Solutions: Use a highly specific, validated monoclonal antibody. Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. Check databases like UniProt to see if your protein is known to have isoforms or modifications that could explain bands of different molecular weights.
-
II. Troubleshooting Guide
This table summarizes common issues encountered during this compound western blot experiments and provides actionable solutions.
| Problem Category | Specific Issue | Possible Cause(s) | Recommended Solution(s) |
| Degradation Issues | No or weak degradation | 1. Low/no E3 ligase or target expression in the cell line. 2. PROTAC concentration is suboptimal (too low or in the "hook effect" range). 3. Incubation time is too short. 4. Compound is insoluble or has degraded. | 1. Confirm protein expression via western blot. Test a panel of cell lines. 2. Perform a dose-response curve with a wide concentration range. 3. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24h). 4. Ensure complete dissolution; prepare fresh stock solutions. |
| Inconsistent degradation | 1. Cell seeding density is not uniform. 2. "Edge effects" in multi-well plates. 3. Inconsistent PROTAC dosage/incubation. 4. Poor reproducibility of the western blot itself. | 1. Ensure consistent cell counts when plating. 2. Avoid using outer wells or fill them with sterile PBS/media. 3. Maintain strict adherence to the protocol. 4. Standardize all western blot steps (loading, transfer, incubation times). | |
| Western Blot Quality | High background | 1. Blocking is insufficient or inappropriate. 2. Primary/secondary antibody concentration is too high. 3. Washing steps are inadequate. 4. Membrane was allowed to dry out. | 1. Increase blocking time to 1-2 hours; try a different blocking agent (e.g., BSA vs. milk). 2. Titrate antibodies to determine the optimal dilution. 3. Increase the number and duration of TBST washes. 4. Ensure the membrane remains wet at all times. |
| Multiple or non-specific bands | 1. Primary antibody has low specificity. 2. Sample degradation during preparation. 3. Target protein has known isoforms or PTMs. 4. Protein overloading in the gel lane. | 1. Use a validated monoclonal antibody. 2. Add protease/phosphatase inhibitors to lysis buffer; keep samples cold. 3. Check literature or databases (e.g., UniProt) for known variants. 4. Reduce the amount of protein loaded. | |
| Quantification & Analysis | Results are not reproducible | 1. Signal is saturated (not in the linear range). 2. Inconsistent protein loading or transfer. 3. Normalization to an unreliable loading control. | 1. Ensure band intensities for both target and loading control are within the linear range of detection. Create a dilution series of a control lysate to verify. 2. Use a protein quantification assay (e.g., BCA) and verify transfer with Ponceau S. 3. Validate that your loading control's expression is not affected by the treatment. |
III. Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the standard procedure for assessing target protein degradation following PROTAC treatment.
-
Cell Plating and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in fresh culture media. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old media and add the media containing the PROTAC or vehicle.
-
Incubate the cells for the predetermined optimal time (e.g., 16 or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply an ECL (enhanced chemiluminescence) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a suitable loading control (e.g., β-actin, GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This experiment is crucial to validate that the observed protein loss is due to the proteasome pathway.
-
Cell Seeding and Treatment:
-
Plate cells as described in Protocol 1.
-
Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO).
-
PROTAC at its optimal degradation concentration (e.g., DCmax).
-
Proteasome inhibitor alone (e.g., 10 µM MG132).
-
PROTAC + Proteasome inhibitor (co-treatment).
-
-
Note: It is common to pre-treat with the proteasome inhibitor for 1-2 hours before adding the PROTAC, but co-incubation also works.
-
-
Incubation:
-
Incubate the cells for a duration shorter than the time required for maximal degradation (e.g., 4-6 hours) to ensure the rescued protein level is easily detectable.
-
-
Lysis and Western Blot:
-
Harvest cell lysates and perform western blotting as described in Protocol 1.
-
-
Analysis:
-
Compare the target protein levels across all four conditions. A significant increase in the target protein band intensity in the co-treatment lane compared to the PROTAC-only lane indicates that degradation was blocked by proteasome inhibition, confirming the PROTAC's mechanism of action.
-
References
Technical Support Center: DA-Protac & the dTAG System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the dTAG system, a DA-Protac (dTAG-based PROTAC) technology. The focus is to address and overcome the common experimental challenge known as the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does it work?
A1: The dTAG system is a targeted protein degradation technology that enables the rapid and selective degradation of a protein of interest (POI).[1][2][3] It is a two-component system consisting of:
-
A target protein fused with a mutant FKBP12F36V tag.
-
A dTAG molecule (e.g., dTAG-13), which is a heterobifunctional small molecule that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase (like CRBN or VHL).[4][5]
The dTAG molecule brings the FKBP12F36V-tagged protein and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
Q2: What is the "hook effect" in dTAG experiments?
A2: The hook effect is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the dTAG molecule. This results in a bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and higher concentrations lead to reduced degradation.
Q3: What causes the hook effect?
A3: The hook effect is caused by the formation of non-productive binary complexes at high concentrations of the dTAG molecule. For degradation to occur, a productive ternary complex (POI-dTAG-E3 ligase) must form. However, at excessive concentrations, the dTAG molecule can independently bind to either the FKBP12F36V-tagged POI or the E3 ligase, forming binary complexes (POI-dTAG or dTAG-E3 ligase). These binary complexes are unable to bring the POI and E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q4: What are the experimental consequences of the hook effect?
Q5: At what concentrations is the hook effect typically observed?
A5: The concentration at which the hook effect becomes apparent can vary depending on the specific dTAG molecule, the target protein, the E3 ligase being recruited, and the cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.
Troubleshooting Guide: Overcoming the Hook Effect
This guide provides a systematic approach to identifying and mitigating the hook effect in your dTAG experiments.
Problem 1: Bell-Shaped Dose-Response Curve
-
Symptom: You observe a decrease in protein degradation at higher concentrations of your dTAG molecule in a dose-response experiment.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of dTAG concentrations, especially at the higher end where the effect was seen.
-
Determine the Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different dTAG concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: No Protein Degradation Observed
-
Symptom: You do not observe any degradation of your target protein at the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive dTAG molecule, issues with the experimental setup, or the hook effect masking degradation at the concentrations tested.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Ternary Complex Formation: Before concluding the dTAG molecule is inactive, confirm that it can facilitate the formation of a ternary complex using assays like NanoBRET or Co-IP.
-
Check Cell Line and E3 Ligase Expression: Ensure that your cell line expresses both the FKBP12F36V-tagged target protein and the recruited E3 ligase (CRBN or VHL) at sufficient levels.
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment at a fixed, potentially optimal dTAG concentration to determine the ideal incubation time.
-
Data Presentation
Table 1: Representative Degradation Data for dTAG Molecules
| dTAG Molecule | Target Protein | Cell Line | DC50 | Dmax (%) | Hook Effect Onset |
| dTAG-13 | FKBP12F36V-BRD4 | HEK293 | ~10 nM | >95% | >1 µM |
| dTAG-13 | FKBP12F36V-KRASG12V | 293FT | ~50 nM | >90% | >1 µM |
| dTAGv-1 | FKBP12F36V-GFP | EWS502 | ~25 nM | >98% | >5 µM |
| MZ1 | BRD4 | HeLa | ~20 nM | >90% | ~2.5 µM |
| ARV-771 | BRD2/3/4 | 293T | ~5 nM | >95% | >3 µM |
Note: The values presented are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is to determine the DC50, Dmax, and the onset of the hook effect for a dTAG molecule.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
dTAG Molecule Preparation: Prepare serial dilutions of the dTAG molecule in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of the dTAG molecule for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the dTAG molecule concentration to visualize the dose-response curve, identify the optimal concentration for maximal degradation (Dmax), and determine the concentration at which the hook effect begins.
-
Protocol 2: Ternary Complex Formation Analysis by NanoBRET™ Assay
This protocol allows for the real-time measurement of ternary complex formation in live cells.
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (or HiBiT) and the E3 ligase (CRBN or VHL) fused to HaloTag® in your cells of interest.
-
Plating: Seed the cells in a white, 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
dTAG Molecule Treatment: Add serial dilutions of the dTAG molecule to the wells.
-
Measurement: Measure the NanoBRET® signal kinetically or at a fixed endpoint using a plate reader equipped for BRET measurements. The BRET signal is proportional to the proximity of the NanoLuc® and HaloTag® fusions, indicating ternary complex formation.
-
Data Analysis: Plot the NanoBRET® ratio against the dTAG molecule concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation.
Protocol 3: Ternary Complex Formation Analysis by Co-Immunoprecipitation (Co-IP)
This protocol confirms the formation of the ternary complex by immunoprecipitating one component and detecting the others.
-
Cell Treatment: Treat cells with the dTAG molecule at various concentrations (including a vehicle control). It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the FKBP12F36V tag or the target protein to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein, the E3 ligase (e.g., CRBN or VHL), and the FKBP12F36V tag to confirm the presence of all three components in the complex.
Visualizations
Caption: Signaling pathway of this compound (dTAG) mediated protein degradation.
Caption: Troubleshooting workflow for the this compound hook effect.
Caption: General experimental workflow for overcoming the hook effect.
References
Technical Support Center: Optimizing DA-PROTAC Concentration for Maximum Degradation
Welcome to the technical support center for optimizing D-Protac concentration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure successful experimentation with DA-PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a DA-PROTAC and how does it work?
A1: A Proteolysis-targeting chimera (PROTAC) is a heterobifunctional molecule designed to selectively eliminate target proteins by hijacking the body's own cellular disposal system.[1][2] It consists of two active domains connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the proteasome.[] The this compound is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.
Q2: What are the key parameters to determine the optimal concentration of a this compound?
A2: The two primary parameters to determine the efficacy of a this compound are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.
The goal is to identify a concentration that achieves maximum degradation (at or near Dmax) without causing cytotoxicity or off-target effects.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, counterintuitively, the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped dose-response curve. The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations (Target-PROTAC or E3 Ligase-PROTAC), which prevents the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.
Q4: How long should I incubate my cells with the this compound?
A4: The optimal incubation time to achieve maximum degradation can vary significantly depending on the specific this compound, cell line, and target protein. It is recommended to perform a time-course experiment to determine the ideal incubation period. A typical starting point is 24 hours, but degradation can sometimes be observed in as little as a few hours.
Q5: What are the essential negative controls for my experiments?
A5: To ensure that the observed protein degradation is a direct result of the this compound's mechanism of action, it is critical to include appropriate negative controls. An essential control is an inactive version of the PROTAC where either the target-binding or the E3 ligase-binding component is modified, rendering it unable to form a productive ternary complex. This helps to confirm that the degradation is dependent on the formation of the ternary complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Target Degradation | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal duration. | |
| Low cell permeability of the PROTAC. | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider using a different cell line or modifying the PROTAC to improve permeability. | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western Blot or qPCR. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs. |
| Assess ternary complex formation directly using biophysical assays like NanoBRET or Co-Immunoprecipitation to correlate the loss of degradation with a decrease in ternary complex formation. | ||
| High Cell Toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value. |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC. | |
| Inconsistent Results Between Experiments | Variation in cell confluency. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Reagent variability. | Use freshly prepared reagents and ensure consistent quality of antibodies and other materials. | |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of the target protein.
-
Cell Seeding: Seed cells in a 6-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein degradation relative to the vehicle control against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: Time-Course Experiment
This protocol is designed to identify the optimal treatment duration for target protein degradation.
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the this compound (e.g., the determined DC50 concentration).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.
-
Western Blot Analysis: Perform western blotting as described in Protocol 1 for each time point to determine the level of the target protein.
Visualizing Key Processes
This compound Mechanism of Action
Caption: this compound mediated protein degradation pathway.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
The "Hook Effect" Explained
Caption: Formation of unproductive binary complexes at high PROTAC concentrations.
References
improving DA-Protac stability and solubility in aqueous solutions
Welcome to the technical support center for DA-Protac stability and solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of working with Degradation-Activating Protacs (DA-Protacs) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why do my DA-Protacs have such low aqueous solubility?
DA-Protacs are complex, high molecular weight molecules that often fall "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of a molecule.[1][2][3] Their structure, which includes two ligands and a linker, often results in poor aqueous solubility.[4][5] This inherent insolubility can hinder their development and bioavailability.
Q2: What are the common signs of this compound instability in my experiments?
Instability can manifest as precipitation of the compound from solution, inconsistent results in cellular assays, or a loss of activity over time. Chemical degradation of the this compound molecule can also occur, which can be assessed by analytical techniques like HPLC or LC-MS.
Q3: How can I improve the solubility of my this compound?
Several strategies can be employed to enhance this compound solubility:
-
Formulation Strategies: Amorphous solid dispersions (ASDs) have been shown to increase drug supersaturation. Self-emulsifying drug delivery systems (SEDDS) can also significantly enhance solubility in aqueous media.
-
Linker Modification: The linker plays a crucial role in the physicochemical properties of the this compound. Incorporating polyethylene glycol (PEG) units can improve water solubility. Introducing basic nitrogen-containing groups, such as a pyridinyl or piperazinyl group, can also increase solubility.
-
Chemical Modification: Other techniques include changing the pH, using buffers, and adding solubilizers or surfactants.
Q4: My this compound shows a "hook effect." What is it and how can I troubleshoot it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the this compound. This is often due to the formation of binary complexes (Target:PROTAC or E3:PROTAC) that are unproductive for degradation, instead of the necessary ternary complex (Target:PROTAC:E3). To troubleshoot this, perform a wide dose-response experiment to identify the optimal concentration range for your this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DA-Protacs.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during experiment. | Low aqueous solubility of the this compound. | 1. Prepare a higher concentration stock solution in an organic solvent like DMSO and dilute it further in the aqueous buffer immediately before use. 2. Incorporate solubility-enhancing excipients in your formulation. 3. Consider re-designing the this compound with a more hydrophilic linker. |
| Inconsistent results in cell-based assays. | Poor cell permeability or instability in cell culture media. | 1. Optimize the linker by replacing PEG units with a phenyl ring to improve permeability. 2. Introduce intramolecular hydrogen bonds to reduce molecular size and polarity. 3. Test the stability of the this compound in your specific cell culture media over the time course of your experiment using HPLC or LC-MS. |
| Low or no target protein degradation observed. | 1. Inefficient ternary complex formation. 2. Suboptimal this compound concentration (see "Hook Effect" in FAQs). 3. this compound degradation. | 1. Confirm target and E3 ligase engagement using biophysical assays like TR-FRET or fluorescence polarization. 2. Perform a detailed dose-response curve to determine the optimal concentration for degradation. 3. Assess the metabolic stability of the this compound. Modifications to the linker can improve stability. |
| Difficulty in achieving oral bioavailability in animal models. | Poor solubility and/or high metabolic instability. | 1. Administer the this compound with food, as some have shown improved solubility in biorelevant buffers like FaSSIF/FeSSIF. 2. Employ formulation strategies such as amorphous solid dispersions (ASDs). 3. Optimize the linker to improve metabolic stability by, for example, using cyclic linkers or altering attachment points. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving this compound solubility.
Table 1: Enhancement of this compound Supersaturation using Amorphous Solid Dispersions (ASDs)
| This compound | Polymer Excipient | Drug Loading (% w/w) | Increase in Supersaturation | Reference |
| AZ1 | HPMCAS | 20 | Up to 2-fold | |
| ARCC-4 | HPMCAS | 10 and 20 | Pronounced | |
| ARCC-4 | Eudragit L 100-55 | 10 and 20 | Pronounced |
Table 2: Solubility of Commercial PROTACs in Aqueous Buffer (pH 7.4)
| PROTAC | Solubility Classification | Aqueous Solubility (µM) | Reference |
| CM11 | High | >200 | |
| CMP98 | High | >200 | |
| BRD9 | High | >200 | |
| Representative PROTACs | Low | <30 | |
| Representative PROTACs | Intermediate | 30-200 |
Experimental Protocols
1. Shake-Flask Method for Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Materials: this compound, aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), vials, shaker/stirrer, centrifuge, HPLC-UV or LC-MS system.
-
Procedure:
-
Add an excess amount of the this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and shake or stir the mixture at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of the this compound in the diluted supernatant using a calibrated HPLC-UV or LC-MS method.
-
2. Western Blot for Target Protein Degradation Analysis
This technique is used to quantify the amount of a target protein in cells following treatment with a this compound.
-
Materials: Cell line expressing the target protein, cell culture reagents, this compound, lysis buffer, primary antibody against the target protein, secondary antibody, and detection reagents.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the this compound or a vehicle control for a specific duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Visualize and quantify the protein bands to determine the extent of degradation.
-
Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Experimental workflow for this compound development.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DA-Protac Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during DA-Protac experiments, particularly when protein degradation is not observed.
Troubleshooting Guide: What to do when your this compound doesn't show degradation
Observing a lack of target protein degradation is a common challenge in PROTAC-based experiments. This guide offers a systematic approach to diagnose and resolve the underlying issues.
Is Your PROTAC Engaging the Target and E3 Ligase in Cells?
The initial and most critical step for a PROTAC is to bind to both the target protein and the E3 ligase within the cellular environment.
Troubleshooting Steps:
-
Confirm Target Engagement: It's essential to verify that the PROTAC can bind to its intended target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stability of the target protein in the presence of the PROTAC.[1][2][3][4] A shift in the protein's melting curve indicates binding.[1]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the binding of the PROTAC to the target protein. It is particularly useful for assessing intracellular compound availability.
-
-
Verify E3 Ligase Engagement: Similarly, confirm that the PROTAC is binding to the intended E3 ligase (e.g., VHL or CRBN).
-
NanoBRET™ assays are also available for assessing engagement with E3 ligases like CRBN and VHL.
-
Is a Stable Ternary Complex Being Formed?
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for ubiquitination and subsequent degradation.
Troubleshooting Steps:
-
Assess Ternary Complex Formation in Live Cells:
-
NanoBRET™ Ternary Complex Formation Assay: This live-cell method allows for the real-time measurement of the formation and stability of the ternary complex.
-
-
In Vitro Biophysical Assays:
-
Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) can provide quantitative data on the thermodynamics and kinetics of ternary complex formation.
-
-
Co-Immunoprecipitation (Co-IP): This classic technique can be used to pull down the E3 ligase and blot for the target protein (or vice-versa) to qualitatively confirm the formation of the ternary complex in the presence of the PROTAC.
Are the Experimental Conditions Optimal?
Suboptimal experimental parameters can significantly impact PROTAC efficacy.
Troubleshooting Steps:
-
Dose-Response Curve: It is crucial to test a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM). High concentrations can lead to the "hook effect," where degradation is inhibited due to the formation of binary complexes instead of the productive ternary complex.
-
Time-Course Experiment: The kinetics of protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) to identify the optimal treatment duration.
Is the Cellular Machinery for Degradation Functional and Compatible?
The success of a PROTAC is dependent on the cellular environment.
Troubleshooting Steps:
-
E3 Ligase Expression: Confirm that the E3 ligase your PROTAC is designed to recruit is expressed at sufficient levels in your cell line of choice using methods like Western blot or qPCR. Low expression of the E3 ligase is a common reason for PROTAC inactivity.
-
Proteasome Activity: Ensure that the proteasome is active. You can confirm this by co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132). This should "rescue" the target protein from degradation.
-
Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. Assays like PAMPA or in silico calculations can be used to estimate permeability.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I mitigate it?
A1: The hook effect is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.
Q2: My PROTAC shows good binding in vitro but is not active in cells. What could be the issue?
A2: This is a common challenge and can be attributed to several factors, including poor cell permeability, efflux of the PROTAC by cellular pumps, or rapid intracellular metabolism of the compound. The NanoBRET™ Target Engagement assay can be particularly useful in these situations to assess the intracellular availability of your PROTAC.
Q3: How do I confirm that the protein loss I'm seeing is due to proteasomal degradation?
A3: To confirm that the degradation is dependent on the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor like MG132. If the degradation of your target protein is prevented or "rescued" in the presence of the proteasome inhibitor, it confirms that the mechanism of action is indeed proteasome-dependent.
Q4: Could the linker be the reason my PROTAC is not working?
A4: Absolutely. The linker plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex. An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the target protein and E3 ligase, which can prevent efficient ubiquitination and degradation.
Data Presentation
| Parameter | Recommended Range | Key Considerations |
| PROTAC Concentration | 0.1 nM - 10 µM | A broad range is necessary to identify the optimal concentration and to observe any potential "hook effect". |
| Incubation Time | 4 - 48 hours | Degradation kinetics can vary significantly, so a time-course study is recommended. |
| Proteasome Inhibitor (e.g., MG132) | 1 - 10 µM | Used as a control to confirm proteasome-dependent degradation. |
| Ternary Complex Affinity (KD) | Sub-micromolar | A lower KD value generally indicates a more stable and effective ternary complex. |
Experimental Protocols
Western Blot for Quantifying Protein Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC and a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for your target protein, as well as a primary antibody for a loading control (e.g., GAPDH, β-actin). Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations
Caption: The mechanism of action for a this compound.
Caption: A logical troubleshooting workflow for an inactive this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
common pitfalls in PROTAC experiments and how to avoid them
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows low or no degradation of the target protein. What are the first things I should check?
A1: Low or no degradation is a common challenge.[1] Begin by systematically evaluating the following:
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC molecule using methods like NMR and mass spectrometry.[2]
-
Target Engagement: Ensure your PROTAC is binding to the target protein within the cellular context. A Cellular Thermal Shift Assay (CETSA) is a robust method to verify target engagement in intact cells.[1]
-
E3 Ligase Expression: Confirm that the E3 ligase your PROTAC is designed to recruit (e.g., VHL, CRBN) is expressed in your cell line of choice. This can be checked by Western blot or qPCR.[3]
-
Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.[4] Consider performing permeability assays or using cellular target engagement assays like NanoBRET™ to indirectly assess cell entry.
Q2: I observe degradation at low PROTAC concentrations, but the effect diminishes at higher concentrations. What is happening?
A2: This phenomenon is known as the "hook effect". It occurs when high concentrations of the PROTAC saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 ligase).
To confirm and mitigate the hook effect:
-
Perform a wide dose-response experiment: Test a broad range of concentrations to fully characterize the bell-shaped curve.
-
Optimize protein concentrations: Adjusting the concentrations of the target protein and E3 ligase in in-vitro assays can sometimes shift the hook effect to higher PROTAC concentrations.
-
Enhance cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones.
Q3: How do I know if a stable ternary complex is being formed? And if it is, why might I still not see degradation?
A3: Observing ternary complex formation is crucial. Several biophysical assays can measure this, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
However, the formation of a stable ternary complex does not guarantee degradation. The complex might be in an "unproductive" conformation, where the geometry is not optimal for the E3 ligase to ubiquitinate the target protein. This can be due to:
-
Suboptimal Linker: The length, composition, and attachment points of the linker are critical for the correct orientation of the target and E3 ligase.
-
Steric Hindrance: The linker or components of the PROTAC may physically block the interaction required for ubiquitin transfer.
Q4: What are potential off-target effects of PROTACs and how can I assess them?
A4: PROTACs can sometimes induce the degradation of unintended proteins. For instance, some CRBN-based PROTACs have been reported to degrade endogenous substrates of CRBN like IKZF1/3.
To identify off-target effects:
-
Unbiased Quantitative Proteomics: Mass spectrometry-based approaches are the most comprehensive way to globally assess changes in protein abundance after PROTAC treatment.
-
Inactive Controls: Use a control compound where either the target-binding or E3-binding warhead is inactivated. This helps to distinguish between on-target and off-target effects.
-
Transcriptomics (RNA-seq): While PROTACs act post-translationally, measuring mRNA levels can help differentiate protein degradation from transcriptional effects.
Troubleshooting Guides
Guide 1: Low or No Target Degradation
If you are observing poor or no degradation of your target protein, follow this troubleshooting workflow.
Guide 2: Investigating the "Hook Effect"
The "hook effect" can lead to misinterpretation of dose-response data. This guide outlines how to investigate and understand this phenomenon.
Quantitative Data Summary
The following table summarizes key parameters and typical ranges encountered in PROTAC experiments. These values can serve as a general guide but are highly dependent on the specific target, E3 ligase, and PROTAC system.
| Parameter | Typical Range | Assay Method(s) | Key Consideration |
| Binary Binding Affinity (KD) | |||
| Warhead to Target | 1 nM - 10 µM | SPR, ITC, FP | High affinity is not always required for potent degradation. |
| E3 Ligand to E3 Ligase | 10 nM - 5 µM | SPR, ITC, FP | Must be sufficient for E3 ligase recruitment. |
| Ternary Complex Affinity (KD,ternary) | 10 nM - 1 µM | SPR, ITC, TR-FRET | A strong indicator of PROTAC efficacy. |
| Cooperativity (α) | 0.1 - 100+ | Calculated from binary and ternary KDs | α > 1 indicates positive cooperativity, which is generally favorable. |
| Degradation Potency (DC50) | 1 nM - 10 µM | Western Blot, MS, Flow Cytometry | Concentration for 50% target degradation. |
| Maximal Degradation (Dmax) | 50% - 99%+ | Western Blot, MS, Flow Cytometry | The maximum level of target degradation achieved. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the PROTAC binds to its intended target in intact cells.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC-induced ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a reaction buffer, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase complex, ATP, and biotinylated-ubiquitin.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein. This can be done by:
-
Western Blot: Run the samples on an SDS-PAGE gel and blot for the target protein to observe higher molecular weight bands corresponding to ubiquitination, or blot with an anti-ubiquitin antibody after immunoprecipitating the target.
-
AlphaScreen/HTRF: Use specific antibody pairs to detect the proximity of biotin-ubiquitin to the tagged target protein.
-
-
Data Analysis: Quantify the level of ubiquitinated target protein as a function of PROTAC concentration.
Protocol 3: Global Proteomics for Off-Target Profiling
Objective: To identify unintended protein degradation induced by the PROTAC.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC, an inactive control PROTAC, and a vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT, iTRAQ).
-
LC-MS/MS Analysis: Separate and analyze the peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify proteins across all conditions.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Use bioinformatics tools for pathway analysis to understand the biological implications of any identified off-targets.
-
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: DA-Protac Treatment Optimization
Welcome to the technical support center for DA-Protac (Degradation-Activating Protac) technologies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your targeted protein degradation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing the incubation time for this compound treatment.
Issue 1: No or minimal target protein degradation is observed.
-
Possible Cause 1: Inappropriate Incubation Time. The kinetics of PROTAC-mediated degradation can vary significantly. Degradation might be slower or faster than your selected endpoint.[1][2] Some PROTACs can show degradation in a few hours, while others may require 24 hours or longer.[1]
-
Possible Cause 2: Suboptimal PROTAC Concentration. PROTACs can exhibit a "hook effect," where excessively high concentrations lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency.
-
Recommended Solution: Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) at a fixed, optimal time point to determine the DC50 (concentration for 50% degradation) and identify the concentration that gives maximal degradation before the hook effect occurs.
-
-
Possible Cause 3: Low E3 Ligase Expression. The cell line you are using may have low endogenous expression of the specific E3 ligase (e.g., Cereblon or VHL) that your PROTAC is designed to recruit.
-
Recommended Solution: Verify the expression levels of the relevant E3 ligase in your cell line using Western Blot or qPCR before starting the experiment. If expression is low, consider using a different cell line.
-
-
Possible Cause 4: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by factors like the linker, may result in poor cell permeability.
-
Recommended Solution: Review literature for similar PROTACs to assess potential permeability issues. If permeability is a known problem, chemical modification of the PROTAC or the use of alternative delivery methods may be necessary.
-
Issue 2: Inconsistent degradation results between experiments.
-
Possible Cause 1: Cell Confluency and Health. Variations in cell density and health at the time of treatment can significantly impact experimental outcomes.
-
Recommended Solution: Standardize your cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment. Regularly monitor cell health and morphology.
-
-
Possible Cause 2: Compound Instability. The PROTAC may be unstable or poorly soluble in your cell culture media, leading to variable effective concentrations.
-
Recommended Solution: Ensure the PROTAC is completely dissolved in a suitable solvent like DMSO before diluting it in media. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: High cell toxicity is observed.
-
Possible Cause 1: PROTAC Concentration is Too High. High concentrations of the PROTAC may lead to off-target effects or general cytotoxicity.
-
Recommended Solution: Lower the PROTAC concentration. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cytotoxicity and work at concentrations well below this value.
-
-
Possible Cause 2: Long Incubation Time. For PROTACs that target essential proteins, prolonged incubation (e.g., greater than 48 hours) may induce cytotoxicity.
-
Recommended Solution: Shorten the incubation time based on your time-course experiment data. Choose the earliest time point that provides robust degradation to minimize downstream effects and potential toxicity.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal incubation time for a new this compound?
A1: The best approach is to perform a time-course experiment. Treat your chosen cell line with a fixed, mid-range concentration of the PROTAC and measure the target protein levels at multiple time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours). This will reveal the degradation kinetics, including the onset of degradation, the time to reach maximal degradation (Dmax), and whether the protein levels begin to recover due to resynthesis.
Q2: Why is a 24-hour incubation period often used as a starting point?
A2: A 24-hour time point is a common starting point because it is often sufficient to observe significant degradation for many PROTACs and allows for the detection of both fast and moderately slow degraders. However, it is not universally optimal. Some PROTACs may achieve maximum degradation much faster, while others might require longer incubation. It should always be validated with a time-course experiment.
Q3: Can the optimal incubation time vary between different cell lines?
A3: Yes, absolutely. The optimal incubation time is dependent on the specific cell line and the PROTAC being used. Factors such as the target protein's synthesis and turnover rate, E3 ligase expression levels, and the general metabolic activity of the cell line can all influence the kinetics of PROTAC-mediated degradation.
Q4: How do I confirm that the observed degradation is proteasome-dependent and not due to other effects?
A4: To confirm that the degradation is mediated by the proteasome, you should co-treat the cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or epoxomicin). If the PROTAC-induced reduction in your target protein is "rescued" or blocked by the proteasome inhibitor, it provides strong evidence that the degradation is occurring through the intended ubiquitin-proteasome pathway.
Q5: What is the "hook effect" and how does it relate to incubation time?
A5: The "hook effect" describes the phenomenon where the effectiveness of a PROTAC decreases at very high concentrations. This occurs because the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex needed for degradation. While primarily a concentration-dependent issue, it's important to consider during time-course experiments. Using a concentration that is too high may mask the true degradation potential at any given time point. Therefore, dose-response experiments should be performed first to select a concentration on the effective part of the curve for time-course studies.
Data Presentation
Table 1: Hypothetical Time-Course Experiment Data
This table illustrates typical data from a time-course experiment to determine optimal incubation time.
| Incubation Time (Hours) | Target Protein Level (% of Control) |
| 0 (Vehicle Control) | 100% |
| 2 | 85% |
| 4 | 60% |
| 8 | 35% |
| 16 | 15% |
| 24 | 12% (Dmax) |
| 48 | 25% (Recovery) |
Table 2: Example Parameters for Different PROTACs
This table shows how degradation parameters can vary between different PROTACs, highlighting the need for individual optimization. (Fictionalized Data)
| PROTAC ID | Target | E3 Ligase Recruited | Optimal Time (Hours) | DC50 (nM) | Dmax (%) |
| This compound-A | BRD4 | VHL | 16 | 25 | >90 |
| This compound-B | ERα | Cereblon | 24 | 10 | >95 |
| This compound-C | KRAS | VHL | 8 | 150 | ~80 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Protein Degradation via Western Blot
This protocol is used to determine the optimal incubation time for a this compound.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a predetermined concentration of the this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells at 37°C for various durations (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
-
Cell Lysis: After each time point, aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Lysate Collection: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations across all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add an ECL substrate to visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control for each time point. Plot the normalized protein levels against time to determine the optimal incubation period.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess cytotoxicity associated with PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations used in degradation experiments. Include a vehicle control.
-
Incubation: Incubate the cells for a relevant time period determined from your degradation experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot cell viability against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Caption: The catalytic cycle of this compound-mediated protein degradation.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for addressing poor this compound efficacy.
References
Technical Support Center: Selecting the Right E3 Ligase for Your PROTAC Experiment
Welcome to the PROTAC E3 Ligase Selection Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on choosing the appropriate E3 ubiquitin ligase for your targeted protein degradation experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for essential validation assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting an E3 ligase for a PROTAC?
A1: The selection of an E3 ligase is a pivotal decision in PROTAC design.[1] Key factors to consider include:
-
E3 Ligase Expression Levels: The chosen E3 ligase must be adequately expressed in the target cells or tissues to ensure efficient ubiquitination and subsequent degradation of the protein of interest (POI). It is advisable to consult tissue-specific gene and protein expression databases.
-
Subcellular Localization: For a PROTAC to be effective, the E3 ligase and the POI must be accessible within the same cellular compartment.[] For instance, a nuclear-localized POI will be more effectively targeted by a PROTAC recruiting a nuclear E3 ligase.
-
Known Ligands: The availability of well-characterized, high-affinity, and synthetically tractable ligands for the E3 ligase is a practical and crucial consideration.[3][4]
-
Target Protein Characteristics: The nature of the POI, including its stability and the accessibility of lysine residues for ubiquitination, can influence the choice of E3 ligase.
-
Potential for Off-Target Effects: Some E3 ligases have a broader range of natural substrates, which could lead to unintended degradation of other proteins.
Q2: What are the main differences between the two most commonly used E3 ligases, VHL and CRBN?
A2: Von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most extensively used E3 ligases in PROTAC development. Their distinct characteristics offer different advantages and disadvantages:
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Subcellular Localization | Shuttles between the nucleus and cytoplasm. | Predominantly cytosolic, but can be found in the nucleus. |
| Tissue Expression | Abundant in hematopoietic cells and widely expressed. | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels. |
| Ligand Properties | Ligands are derived from immunomodulatory drugs (IMiDs) like thalidomide. | Ligands are typically hydroxyproline mimetics. |
| Ternary Complex Kinetics | Forms complexes with fast turnover rates, potentially beneficial for rapidly dividing cells. | Forms relatively long-lived, stable complexes, suitable for more stable target proteins. |
| Known Off-Target Effects | Can degrade neosubstrate zinc-finger transcription factors, potentially causing immunological side effects. | Generally considered to have a narrower substrate scope, leading to higher selectivity. |
Q3: Beyond VHL and CRBN, what other E3 ligases are being explored for PROTACs?
A3: While VHL and CRBN dominate the landscape, the repertoire of usable E3 ligases is expanding to overcome limitations such as resistance and to enable tissue-specific degradation. Some emerging E3 ligases include:
-
MDM2: One of the earliest E3 ligases targeted, particularly relevant in cancer due to its role in degrading the p53 tumor suppressor.
-
IAPs (Inhibitor of Apoptosis Proteins): A family of E3 ligases often overexpressed in cancer.
-
RNF4, RNF114, KEAP1, and various DCAF proteins: These represent a newer wave of E3 ligases for which ligands are being developed to broaden the scope of targeted protein degradation.
Troubleshooting Guides
Problem 1: My PROTAC shows low or no degradation of the target protein.
-
Possible Cause: Poor Ternary Complex Formation. The linker length or chemistry of your PROTAC may not be optimal for the formation of a stable and productive ternary complex between your POI and the chosen E3 ligase.
-
Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths and compositions. Evaluate ternary complex formation directly using biophysical assays (see Experimental Protocols).
-
-
Possible Cause: Insufficient E3 Ligase Expression. The selected E3 ligase may not be present at high enough levels in your experimental cell line.
-
Troubleshooting Step: Confirm the expression of the E3 ligase in your cell line using Western blotting or qPCR. Consider testing a panel of cell lines to find a more suitable model.
-
-
Possible Cause: Poor Cell Permeability. The PROTAC molecule may not be efficiently entering the cells.
-
Troubleshooting Step: Perform cellular target engagement assays to confirm that the PROTAC can reach and bind to its intracellular target.
-
Problem 2: I am observing a "hook effect" in my dose-response curve.
-
Description: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.
-
Cause: At excessive concentrations, the PROTAC forms non-productive binary complexes with either the POI or the E3 ligase, which prevents the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a dose-response experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this point for subsequent experiments.
-
Problem 3: I am concerned about off-target effects.
-
Possible Cause: Neosubstrate Degradation by the E3 Ligase Ligand. The E3 ligase-binding moiety of the PROTAC, particularly those based on CRBN ligands, can independently recruit and degrade other proteins (neosubstrates).
-
Troubleshooting Step:
-
Use Control Compounds: Synthesize an inactive version of your PROTAC where the POI-binding or E3 ligase-binding moiety is modified to abolish binding. This control should not induce degradation of the POI or off-targets.
-
Competitive Inhibition: Co-treat cells with an excess of the free E3 ligase ligand. This should compete with the PROTAC for E3 ligase binding and prevent degradation.
-
Proteomics Analysis: Employ global proteomics (e.g., mass spectrometry) to identify any unintended protein degradation in response to your PROTAC.
-
-
Experimental Protocols and Data
Key Experimental Workflow
The following diagram illustrates a typical workflow for selecting and validating an E3 ligase for a PROTAC experiment.
Comparative Data for VHL and CRBN-based PROTACs
The following table summarizes key performance metrics for representative PROTACs targeting Bromodomain-containing protein 4 (BRD4) using either VHL or CRBN.
| E3 Ligase Recruited | PROTAC Example | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VHL | MZ1 | BRD4 | ~29-66 nM | 3.3 nM | >97% | PC3 |
| CRBN | ARV-771 | BET Bromodomains | Not explicitly stated | <1 nM | >90% | LNCaP |
| CRBN | dBET1 | BRD4 | Not explicitly stated | 4 nM | >95% | MV4-11 |
Note: DC50 and Dmax values can be highly cell-line dependent.
Detailed Experimental Protocols
This protocol is a standard method to assess the degradation of a target protein in cells treated with a PROTAC.
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a suitable dose-response curve to determine the DC50 and Dmax values.
-
This protocol provides a high-throughput method to detect the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
-
Reagent Preparation:
-
Prepare solutions of the tagged POI (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., His-tagged or FLAG-tagged) in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTAC.
-
Prepare a mixture of AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His or anti-FLAG).
-
-
Assay Procedure:
-
In a microplate, add the tagged POI, tagged E3 ligase, and the serially diluted PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA bead mixture and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations indicates the hook effect.
-
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Reaction Setup:
-
In a reaction tube, combine the recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, the POI, and biotinylated ubiquitin in an appropriate reaction buffer containing ATP.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
-
Detection of Ubiquitination:
-
The ubiquitination of the POI can be detected by various methods:
-
Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the POI or an anti-biotin antibody to detect the ladder of ubiquitinated protein.
-
ELISA-based methods: Use a capture antibody for the POI and a detection antibody that recognizes ubiquitin.
-
-
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Logic for Low Degradation
This diagram outlines a logical approach to troubleshooting experiments where low or no protein degradation is observed.
References
Validation & Comparative
A Head-to-Head Comparison: DA-Protac vs. siRNA for Atox1 and CCS Knockdown
For Immediate Release
In the landscape of targeted protein modulation, both small interfering RNA (siRNA) and Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools for researchers in drug discovery and cell biology. This guide provides a detailed comparison of a specific Degrader-Antibody Conjugate PROTAC (DA-Protac) and siRNA technologies for the knockdown of two key copper chaperones: Antioxidant 1 (Atox1) and Copper Chaperone for Superoxide Dismutase (CCS). This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate technology for their experimental needs.
Executive Summary
This compound and siRNA employ fundamentally different mechanisms to achieve protein knockdown. This compound mediates the degradation of existing proteins, while siRNA prevents the synthesis of new proteins by targeting mRNA. The choice between these technologies depends on the specific research goals, including the desired speed of action, duration of effect, and concerns about potential off-target effects. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to facilitate an informed decision.
Mechanism of Action
This compound: This technology utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. The this compound is a heterobifunctional molecule that simultaneously binds to the target proteins (Atox1 and CCS) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Atox1 and CCS, marking them for degradation by the proteasome.
siRNA: Small interfering RNA operates via the RNA interference (RNAi) pathway. A double-stranded siRNA molecule is introduced into the cell and processed by the Dicer enzyme. The resulting single-stranded RNA is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the complementary messenger RNA (mRNA) of Atox1 or CCS, leading to its cleavage and subsequent degradation, thereby preventing protein translation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the knockdown of Atox1 and CCS using this compound and siRNA. It is important to note that the data is sourced from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Technology | Target(s) | Cell Line | Concentration | Incubation Time | Knockdown Efficiency | Reference |
| This compound | Atox1 & CCS | MDA-MB-231 | <200 nM | 24 h | Significantly reduced protein levels | [1] |
| siRNA (shRNA) | Atox1 | A549 | N/A | N/A | ~75% suppression | [2] |
| siRNA (shRNA) | Atox1 | H1355 | N/A | N/A | ~77% suppression | [2] |
| siRNA | Atox1 | MDA-MB-231 | 28 nM | 30 h | ~50% reduction | [3] |
| siRNA | Atox1 | MDA-MB-231 | 28 nM | 48 h | ~60% reduction | [3] |
Further quantitative data for this compound and specific percentage knockdown for CCS via siRNA were not available in the reviewed literature.
Experimental Protocols
This compound Mediated Degradation of Atox1 and CCS
This protocol is based on the general guidelines provided for the commercially available this compound that targets Atox1 and CCS.
1. Cell Culture and Seeding:
-
Culture MDA-MB-231 (or other suitable) cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates or other desired formats to achieve 70-80% confluency on the day of treatment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 100 nM, 200 nM, 500 nM, 1000 nM).
3. Cell Treatment:
-
Remove the existing media from the cultured cells and replace it with the media containing the diluted this compound.
-
For a time-course experiment, treat cells for various durations (e.g., 24, 48 hours). A 24-hour incubation is a common starting point.
4. Sample Collection and Analysis:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Analyze the protein levels of Atox1, CCS, and a loading control (e.g., β-actin or GAPDH) by Western blotting.
siRNA-Mediated Knockdown of Atox1 and CCS
This protocol provides a general framework for siRNA transfection. Optimization of transfection conditions is crucial for each cell line.
1. siRNA Preparation:
-
Resuspend lyophilized siRNA duplexes targeting Atox1 or CCS and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
2. Cell Seeding:
-
Plate cells in antibiotic-free media to ensure they reach 50-70% confluency at the time of transfection.
3. Transfection Complex Formation:
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media (e.g., Opti-MEM).
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
4. Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
5. Post-Transfection Incubation:
-
Incubate the cells for 24-72 hours. The optimal incubation time depends on the stability of the target proteins.
6. Analysis of Knockdown Efficiency:
-
For mRNA analysis (qRT-PCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of Atox1 or CCS mRNA using quantitative real-time PCR, normalizing to a stable housekeeping gene.
-
-
For protein analysis (Western Blot):
-
Harvest cell lysates as described in the this compound protocol.
-
Perform Western blotting to assess the protein levels of Atox1, CCS, and a loading control.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Mechanism of siRNA-mediated gene silencing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of copper chaperone antioxidant-1 by RNA interference inhibits copper-stimulated proliferation of non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell tracking demonstrates copper chaperone Atox1 to be required for breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeted Protein Degradation: Validating the Mechanism of DA-PROTAC in Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DA-PROTAC, a novel degrader of the copper ion-transport proteins Atox1 and CCS, with alternative targeted protein degradation (TPD) technologies. We delve into the experimental validation of its mechanism of action and present a comparative analysis with molecular glues and Lysosome-Targeting Chimeras (LYTACs), supported by established experimental protocols.
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-Targeting Chimeras (PROTACs) have been at the forefront of this revolution. This guide focuses on a specific PROTAC, this compound, which targets the copper chaperones Atox1 and CCS for degradation via the proteasome pathway.[1] The validation of its mechanism and a clear understanding of its performance relative to other TPD platforms are critical for its preclinical development.
Unveiling the Mechanism: this compound and the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.[1] It comprises three key components: a ligand that binds to the target proteins (Atox1 and CCS), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2] The formation of a ternary complex between this compound, the target protein, and the E3 ligase triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
Figure 1. Mechanism of Action of this compound.
The Competitive Landscape: Alternative Protein Degradation Technologies
While PROTACs represent a major advancement, the TPD field is rapidly evolving with several alternative strategies. Here, we compare this compound with two prominent alternatives: molecular glues and LYTACs.
Molecular Glues: These are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, they are monovalent and their discovery has often been serendipitous.
Lysosome-Targeting Chimeras (LYTACs): This technology directs extracellular and membrane-bound proteins to the lysosome for degradation. LYTACs are bifunctional molecules that bind to a target protein and a cell-surface lysosome-shuttling receptor.
| Feature | This compound (PROTAC) | Molecular Glue | LYTAC |
| Structure | Heterobifunctional (Target Binder - Linker - E3 Ligase Binder) | Monovalent small molecule | Bifunctional (Target Binder - Linker - Lysosomal Receptor Binder) |
| Degradation Pathway | Ubiquitin-Proteasome System | Ubiquitin-Proteasome System | Endosomal-Lysosomal Pathway |
| Target Location | Intracellular proteins (e.g., Atox1, CCS) | Primarily intracellular proteins | Extracellular and membrane proteins |
| Design Principle | Rational design based on known binders | Often discovered serendipitously, rational design is challenging | Rational design based on known binders and lysosomal receptors |
| Molecular Weight | Generally larger, may impact cell permeability | Typically smaller, adhering to Lipinski's rules | Can be large, often involving antibodies or peptides |
Table 1. Comparison of this compound with Molecular Glues and LYTACs.
Experimental Validation: A Step-by-Step Approach
To validate the mechanism of action of this compound and compare its performance with other degraders, a series of key experiments are essential.
Quantifying Protein Degradation
The primary measure of a degrader's efficacy is its ability to reduce the levels of the target protein. This is typically quantified by determining the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Experimental Protocol: Western Blotting for Protein Quantification
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with a range of concentrations of this compound, a relevant molecular glue, or a LYTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein (Atox1 or CCS).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein intensity to the loading control.
-
Data Interpretation: Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.
Alternative High-Throughput Method: HiBiT Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time in live cells, offering higher throughput than traditional Western blotting.
Experimental Protocol: HiBiT Assay for Protein Degradation
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (Atox1 or CCS).
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96- or 384-well plate and treat with the degrader at various concentrations.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and a luciferase substrate. The complementation of HiBiT and LgBiT forms a functional luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Measure luminescence using a plate reader and calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.
References
A Comparative Analysis of DA-PROTAC with Other PROTAC Technologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of a unique PROTAC, DA-PROTAC, with other prominent PROTAC technologies. This document provides a comprehensive overview of their mechanisms, performance data, and detailed experimental protocols to support further research and development in targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular machinery to induce the degradation of the entire protein. This is achieved through their unique heterobifunctional structure, which consists of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, making them highly potent.
This compound: A Novel Degrader of Copper Ion Transporters
This compound is a specialized PROTAC designed to degrade the copper ion-transport proteins Atox1 and CCS. It achieves this by utilizing a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. By promoting the degradation of Atox1 and CCS, this compound disrupts copper homeostasis, a pathway increasingly recognized for its role in cancer progression, particularly in triple-negative breast cancer.
Comparative Analysis of PROTAC Performance
The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable. While specific DC50 and Dmax values for this compound are not publicly available in peer-reviewed literature, existing data indicates significant degradation of its target proteins at nanomolar concentrations.
The following tables provide a comparative overview of this compound's known performance alongside data from other well-characterized PROTACs targeting different proteins. This comparison highlights the diversity in potency and efficacy across different PROTAC designs and target classes.
| PROTAC Molecule | Target Protein(s) | E3 Ligase Recruited | Cell Line | Effective Concentration / DC50 | Dmax (%) | Reference |
| This compound | Atox1, CCS | VHL | MDA-MB-231 | Significant degradation at 200 nM | Not Available | [1] |
| MZ1 | BRD4 | VHL | H661 (Lung Cancer) | 8 nM | >90% | [2] |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | <1 nM | >95% | [2] |
| Compound 7f | CDK12, CDK13 | CRBN | MDA-MB-231 | 2.2 nM (CDK12), 2.1 nM (CDK13) | Not Available | [3] |
| NR-11c | p38α | VHL | MDA-MB-231, T47D | Nanomolar concentrations | Not Available | [4] |
| PROTAC Type | General Characteristics | Advantages | Disadvantages |
| VHL-based (e.g., this compound) | Utilizes VHL E3 ligase ligands. | Broad applicability across many cell lines. Can be more specific than CRBN-based PROTACs for certain targets. | VHL expression levels can vary between tissues, potentially affecting efficacy. Some VHL ligands have less favorable physicochemical properties. |
| CRBN-based | Employs ligands for the Cereblon E3 ligase. | CRBN is highly expressed in many tissues. CRBN ligands can have good drug-like properties. | Can have off-target effects due to the natural substrates of CRBN. |
| D-PROTAC (Decoy) | Uses a DNA decoy oligonucleotide to bind a transcription factor. | Enables targeting of "undruggable" transcription factors. | Larger molecular size may impact cell permeability and delivery. |
| DAC (Degrader-Antibody Conjugate) | A PROTAC payload attached to a monoclonal antibody. | Targeted delivery to specific cell types, reducing systemic toxicity. | Complex manufacturing process. Large size can affect tissue penetration. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and applying PROTAC technology. The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of this compound-mediated degradation of Atox1/CCS.
Caption: Experimental workflow for determining PROTAC efficacy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize PROTAC molecules.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction of a target protein following PROTAC treatment.
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose range of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Immunoprecipitation (IP) for Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS)
-
IP dilution buffer
-
Primary antibody against the target protein or ubiquitin
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132 to allow ubiquitinated proteins to accumulate. Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.
-
Lysate Dilution: Dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitation: Incubate the lysate with an antibody against the target protein (or ubiquitin) overnight. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). An increase in the ubiquitinated protein signal in the PROTAC-treated sample confirms the mechanism of action.
LC-MS/MS for Protein Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for quantifying protein levels.
Materials:
-
PROTAC-treated cell lysates
-
Digestion buffer with trypsin
-
LC-MS/MS system
-
Isotopically labeled peptide standards (optional, for absolute quantification)
Procedure:
-
Sample Preparation: Lyse cells and digest the proteins into peptides using trypsin.
-
LC Separation: Separate the peptides using liquid chromatography based on their physicochemical properties.
-
MS/MS Analysis: Ionize the peptides and analyze them in the mass spectrometer. The instrument fragments specific peptides and measures the fragment ions for quantification.
-
Data Analysis: Identify and quantify peptides corresponding to the target protein. Compare the abundance of these peptides between PROTAC-treated and control samples to determine the extent of degradation.
Conclusion
This compound represents an innovative approach to targeted protein degradation by focusing on the disruption of copper homeostasis, a novel strategy in cancer therapy. While direct quantitative comparisons with other PROTACs are limited by the availability of public data, the principles of its design and mechanism align with the broader, highly potent PROTAC platform. This guide provides the foundational knowledge and experimental framework for researchers to further investigate this compound and to design and evaluate new PROTAC molecules for a wide range of therapeutic targets. The continued exploration and refinement of PROTAC technology hold immense promise for the future of precision medicine.
References
Confirming DA-Protac Target Engagement: A Comparative Guide to TR-FRET and Alternative Technologies
For researchers, scientists, and drug development professionals, confirming the engagement of a Degradation-Activating Protac (DA-Protac) with its intended target protein and an E3 ligase is a critical step in the development of novel therapeutics. This guide provides an objective comparison of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) with other common methodologies, supported by experimental data and detailed protocols to aid in assay selection and implementation.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[1] The formation of a stable ternary complex between the PROTAC, the target protein of interest (POI), and the E3 ligase is a crucial prerequisite for successful degradation.[2] Therefore, robust and quantitative methods to measure this ternary complex formation are essential for PROTAC development.[3][4]
TR-FRET has emerged as a powerful, homogeneous, and sensitive proximity-based assay for characterizing these interactions in a high-throughput format.[5] This guide will delve into the principles of TR-FRET for assessing this compound target engagement, compare it with alternative methods, and provide the necessary information to implement this technique in your laboratory.
Principles of TR-FRET for this compound Target Engagement
TR-FRET combines time-resolved fluorometry with Förster resonance energy transfer to create a highly sensitive detection method. The assay relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide, such as Terbium or Europium) to a suitable acceptor fluorophore when they are in close proximity (typically less than 10 nm).
In the context of DA-Protacs, the target protein and the E3 ligase are each labeled with either the donor or the acceptor fluorophore. The addition of a PROTAC molecule facilitates the formation of the ternary complex, bringing the donor and acceptor fluorophores close enough for FRET to occur. The resulting FRET signal is directly proportional to the amount of ternary complex formed. A key characteristic of PROTAC-induced ternary complex formation measured by TR-FRET is a "bell-shaped" or "hook effect" curve, where the signal initially increases with PROTAC concentration and then decreases at higher concentrations due to the formation of binary complexes that do not contribute to FRET.
Figure 1: Principle of TR-FRET for this compound Target Engagement.
Comparison of Target Engagement Assays
While TR-FRET is a powerful tool, several other techniques can be employed to assess PROTAC target engagement. The choice of assay depends on factors such as throughput requirements, the need for quantitative binding data, and the availability of reagents and instrumentation.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| TR-FRET | Proximity-based energy transfer between a donor and acceptor fluorophore on the target and E3 ligase. | Homogeneous (no-wash), high-throughput, sensitive, provides quantitative data on ternary complex formation. | Potential for interference from fluorescent compounds or quenchers. Requires labeled proteins or antibodies. | High (up to 1536-well format) |
| AlphaLISA | Proximity-based singlet oxygen transfer from donor to acceptor beads, leading to a chemiluminescent signal. | Homogeneous, highly sensitive, suitable for high-throughput screening. | Can be more susceptible to chemotype-dependent interference than TR-FRET. Requires specialized beads and instrumentation. | High |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. | Homogeneous, cost-effective, provides rapid screening. | Requires a large amount of protein for ternary complex studies, making it less suitable for HTS. Can have a smaller assay window. | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. | Gold standard for direct binding measurement, provides comprehensive thermodynamic data. | Low throughput, requires large amounts of pure protein, sensitive to buffer conditions. | Low |
| Western Blot | Measures the reduction in target protein levels in cells after PROTAC treatment. | Directly measures the desired downstream effect (degradation). | Low throughput, semi-quantitative, does not directly measure ternary complex formation. | Low |
| NanoBRET™ | Proximity-based energy transfer from a NanoLuc luciferase-tagged protein to a fluorescent tracer. | Allows for live-cell measurements of target engagement and degradation kinetics. | Requires genetic modification of cells to express the tagged protein. | High |
Experimental Protocols
General TR-FRET Protocol for Ternary Complex Formation
This protocol provides a generalized workflow for a TR-FRET assay to measure the formation of a Target-PROTAC-E3 ligase ternary complex. Optimization of protein and antibody concentrations is crucial for a successful assay.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
TR-FRET Donor: Terbium-labeled anti-tag antibody (e.g., Tb-anti-GST)
-
TR-FRET Acceptor: Fluorescently labeled anti-tag antibody (e.g., AF488-anti-His)
-
This compound of interest
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Low-volume, non-binding microplates (e.g., 384-well)
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound in assay buffer. Prepare working solutions of the target protein, E3 ligase, donor antibody, and acceptor antibody in assay buffer.
-
Assay Assembly: In a 384-well plate, add the following components in order:
-
This compound dilution or vehicle control (e.g., DMSO).
-
A pre-mixed solution of the target protein and the donor antibody.
-
A pre-mixed solution of the E3 ligase and the acceptor antibody.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 180 minutes) to allow the ternary complex to form and the assay to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor and the acceptor at their respective wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the log of the PROTAC concentration to generate a dose-response curve.
Figure 2: General Experimental Workflow for a TR-FRET Assay.
Quantitative Data Summary
The following table summarizes representative quantitative data from a TR-FRET assay characterizing the formation of a BRD2(BD1)/PROTAC/CRBN ternary complex. This data demonstrates the ability of TR-FRET to quantify the efficacy of different PROTACs.
| PROTAC | Maximal Efficacy Concentration (nM) | Reported Cellular IC50 (nM) in RS4;11 cells |
| PROTAC BET Degrader-1 | 4.1 | 4.3 |
| PROTAC BET Degrader-2 | 12.3 | 9.6 |
| dBET1 | 412 | 78.8 |
| Data adapted from a study on a TR-FRET assay for BRD/PROTAC/CRBN ternary complexes. |
This data highlights the correlation that can be observed between the biochemical TR-FRET assay results and the cellular activity of the PROTACs, indicating the predictive power of this in vitro assay.
Conclusion
Confirming target engagement is a cornerstone of this compound development. TR-FRET offers a robust, high-throughput, and quantitative method for directly assessing the formation of the critical ternary complex. Its homogeneous format and sensitivity make it particularly well-suited for screening and lead optimization campaigns. While other methods like AlphaLISA, FP, and NanoBRET also provide valuable insights, the choice of assay should be guided by the specific experimental needs and available resources. By providing a clear understanding of the principles, a comparative overview, and detailed protocols, this guide aims to empower researchers to effectively implement TR-FRET and other key assays to accelerate the development of next-generation protein degraders.
References
- 1. d4-pharma.com [d4-pharma.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Kinetics of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic evaluation methods for DA-PROTAC-induced degradation against other protein degradation technologies. Detailed experimental protocols and data presentation formats are included to assist researchers in designing and interpreting their experiments.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a rapidly advancing therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders lead to the physical removal of the target protein.[2] This guide focuses on Proteolysis Targeting Chimeras (PROTACs), specifically DA-PROTACs (Degrader-Antibody Conjugates), and compares their kinetic evaluation to other degradation technologies like molecular glues, siRNAs, and antisense oligonucleotides.
Evaluating the Kinetics of this compound-Induced Degradation
DA-PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The efficiency of this process is described by several key kinetic parameters.
Key Kinetic Parameters
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.[3]
-
Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.[3]
It is important to note that DC50 and Dmax values are time-dependent, and a full understanding of a degrader's kinetics requires a time-course analysis.
The "Hook Effect"
A characteristic feature of PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases. This is because the bifunctional nature of PROTACs leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, competing with the formation of the productive ternary complex (target-PROTAC-E3 ligase). Molecular glues, being monovalent, do not typically exhibit a hook effect.
Comparison of Degradation Technologies
The kinetic evaluation of protein degradation varies depending on the technology used. This section compares DA-PROTACs with molecular glues, siRNA, and antisense oligonucleotides.
| Technology | Mechanism of Action | Key Kinetic Parameters | Time to Onset | Duration of Effect | Notes |
| DA-PROTACs | Hijacks the ubiquitin-proteasome system to induce degradation of a target protein. | DC50, Dmax, Degradation Rate | Hours | Can be reversible upon washout. | Can exhibit a "hook effect" at high concentrations. |
| Molecular Glues | Small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to degradation. | DC50, Dmax, Degradation Rate | Hours | Can be reversible upon washout. | Generally smaller molecules with potentially better pharmacokinetic properties than PROTACs; do not typically show a "hook effect". |
| siRNA | Small interfering RNAs that mediate sequence-specific cleavage and degradation of target mRNA. | mRNA knockdown efficiency, Protein knockdown kinetics | mRNA knockdown can be observed as early as 6 hours, with protein reduction taking longer (24-48 hours). | Can be long-lasting, with duration influenced by cell division rate and siRNA stability. | Acts at the mRNA level, upstream of protein synthesis. |
| Antisense Oligonucleotides (ASOs) | Synthetic oligonucleotides that bind to target RNA and can induce its degradation through various mechanisms, including RNase H-mediated cleavage or by promoting no-go decay. | mRNA knockdown efficiency, Protein knockdown kinetics | Variable, can be rapid. | Duration is dependent on ASO stability and cellular clearance. | Can be designed to modulate splicing in addition to inducing degradation. |
Experimental Protocols
Accurate evaluation of degradation kinetics relies on robust experimental protocols. The following are detailed methodologies for key experiments.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol outlines the steps for treating cells with a degrader and quantifying protein levels via Western blot.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Plating: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).
-
Incubation: Replace the cell medium with the medium containing the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Protocol 2: Time-Course of Protein Degradation
This protocol is used to determine the rate of protein degradation.
Procedure:
-
Follow steps 1 and 2 from the DC50 determination protocol, but use a single, effective concentration of the PROTAC.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
At each time point, harvest the cells and perform Western blotting as described in Protocol 1 (steps 4-10).
-
Plot the percentage of remaining protein against time to visualize the degradation kinetics.
Protocol 3: NanoBRET™ Ternary Complex Assay
This assay is used to measure the formation of the ternary complex in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for the target protein fused to NanoLuc® luciferase (Donor) and an E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (Acceptor)
-
Transfection reagent
-
White, 96- or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC compound
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of filtered luminescence measurements
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the donor and acceptor plasmids.
-
Plate Seeding: Seed the transfected cells into the assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the acceptor protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A higher ratio indicates ternary complex formation.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for understanding the complex processes involved in targeted protein degradation.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Comparison of PROTAC and siRNA mechanisms.
References
A Comparative Guide to Targeted Protein Modulation: PROTACs vs. Genetic Methods
For researchers, scientists, and drug development professionals, the ability to precisely modulate the levels of specific proteins is paramount for understanding disease biology and developing novel therapeutics. This guide provides an objective comparison of a leading chemical biology approach, Proteolysis Targeting Chimeras (PROTACs), with two cornerstone genetic methods: CRISPR/Cas9-mediated gene editing and RNA interference (RNAi). We delve into their mechanisms of action, present available quantitative data for on-target efficacy, discuss off-target effects, and provide detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: PROTACs vs. Genetic Methods
| Feature | PROTACs (Proteolysis Targeting Chimeras) | CRISPR/Cas9 | RNA Interference (RNAi) |
| Mechanism of Action | Post-translational protein degradation | Permanent gene knockout at the DNA level | Post-transcriptional mRNA degradation or translational repression |
| Target | Protein | Gene (DNA) | Messenger RNA (mRNA) |
| Effect | Reversible protein knockdown | Permanent gene knockout | Transient gene knockdown |
| Mode of Delivery | Small molecule, cell-permeable | Plasmids, viral vectors, ribonucleoprotein complexes | siRNAs, shRNAs (plasmids or viral vectors) |
| Speed of Action | Rapid (minutes to hours) | Slower (days to weeks for stable clones) | Moderate (24-72 hours) |
| Key Advantages | Catalytic action, targets "undruggable" proteins, reversible | Complete and permanent loss of protein expression | Relatively simple and rapid for transient knockdown |
| Key Limitations | Potential for "hook effect," off-target protein degradation | Potential for off-target DNA mutations, lethality with essential genes | Incomplete knockdown, off-target mRNA effects, transient nature |
Quantitative Performance Comparison
Direct head-to-head quantitative comparisons of PROTACs, CRISPR, and RNAi for the same target protein in the same experimental system are limited in the scientific literature. The following tables summarize available quantitative data for two well-studied protein targets, BRD4 and EGFR, to allow for an informed, albeit indirect, comparison of these technologies.
Target: Bromodomain-containing protein 4 (BRD4)
BRD4 is a member of the BET family of proteins and a key epigenetic reader involved in the regulation of gene transcription. Its role in cancer has made it a prominent target for therapeutic intervention.
Table 1: Quantitative Data for BRD4 Modulation
| Technology | Method | Cell Line | Key Quantitative Metric(s) | Source(s) |
| PROTAC | ARV-771 (VHL-based) | 22Rv1 (Prostate Cancer) | DC50 < 5 nM | [1] |
| MZ1 (VHL-based) | H661, H838 (Lung Cancer) | DC50 = 8 nM, 23 nM; Complete degradation at 100 nM | [2] | |
| ARV-825 (CRBN-based) | Burkitt's Lymphoma cell lines | DC50 < 1 nM | [2] | |
| QCA570 | Bladder Cancer cell lines | DC50 ~ 1 nM; Degradation peaks within 1-3 hours | [3] | |
| RNAi | shRNA | Mouse Embryonic Fibroblasts | Marked reduction in BRD4 protein levels observed by Western blot | [4] |
| siRNA | HD-MB3 (Medulloblastoma) | Significant knockdown of BRD4 at mRNA and protein levels | ||
| CRISPR/Cas9 | Knockout | KP-4 (Pancreatic Cancer) | Efficient reduction in BRD4 protein levels confirmed by Western blot | |
| Knockout | hiPSC | Top 0.7% of genes identified in a genome-wide screen for cardiomyocyte differentiation |
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a critical role in cell proliferation and is frequently dysregulated in various cancers.
Table 2: Quantitative Data for EGFR Modulation
| Technology | Method | Cell Line | Key Quantitative Metric(s) | Source(s) |
| PROTAC | Data not readily available in a direct comparative context | |||
| RNAi | siRNA | HNSCC cell lines | EGFR protein levels reduced to ~20-40% of control | |
| RNAi lines (long and short hairpin) | Drosophila tissues | Varied phenotypic severity depending on the RNAi line and tissue | ||
| CRISPR/Cas9 | Knockout | RC21 (Renal Cell Carcinoma) | Complete ablation of EGFR protein confirmed by Western blot and flow cytometry | |
| Knockdown | Human retinal microvascular endothelial cells | ~60% decrease in EGFR protein levels |
Delving into the Mechanisms and Workflows
PROTACs: Hijacking the Cellular Machinery for Protein Degradation
PROTACs are heterobifunctional small molecules that induce the degradation of a target protein by co-opting the cell's own ubiquitin-proteasome system. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation pathway.
Experimental Workflow for PROTAC Validation
Caption: Experimental workflow for PROTAC validation.
CRISPR/Cas9: Permanent Gene Disruption at the DNA Level
The CRISPR/Cas9 system allows for precise and permanent knockout of a gene at the DNA level. It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.
Logical Relationship for CRISPR-mediated Gene Knockout
Caption: Logical workflow of CRISPR/Cas9 knockout.
RNA Interference (RNAi): Silencing Genes at the mRNA Level
RNAi is a natural biological process that regulates gene expression. In the laboratory, it is harnessed to achieve transient knockdown of a target gene by introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These small RNA molecules guide the RNA-induced silencing complex (RISC) to the target mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.
Caption: Experimental workflow for RNAi knockdown.
Off-Target Effects: A Critical Consideration
A crucial aspect of any targeted modulation technology is its specificity. Off-target effects can lead to confounding results and potential toxicity.
-
PROTACs: Off-target degradation can occur if the POI-binding ligand or the E3 ligase-recruiting ligand has affinity for other proteins. Global proteomics is the gold standard for identifying off-target degradation events.
-
CRISPR/Cas9: Off-target mutations can arise from the gRNA directing the Cas9 nuclease to unintended genomic sites with sequence similarity to the target. Whole-genome sequencing and various specialized sequencing techniques are used to detect these off-target edits.
-
RNAi: Off-target effects in RNAi are primarily caused by the siRNA or shRNA having partial complementarity to the mRNA of unintended genes, leading to their knockdown. Microarray analysis and RNA-sequencing are common methods to assess off-target mRNA changes.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation/Knockdown Analysis
Objective: To quantify the reduction in the target protein levels following treatment with a PROTAC, CRISPR/Cas9, or RNAi.
Materials:
-
Treated and control cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of protein degradation or knockdown relative to the control.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout
Objective: To generate a stable cell line with a permanent knockout of the target gene.
Materials:
-
Mammalian cell line of interest
-
Cas9 nuclease expression vector (or purified Cas9 protein)
-
gRNA expression vector (or synthetic gRNA) targeting the gene of interest
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) instrument (if using a fluorescent marker)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the gRNA target site
-
T7 Endonuclease I or sequencing service
Procedure:
-
gRNA Design: Design and validate gRNAs for the target gene.
-
Transfection/Electroporation: Co-transfect or electroporate the cells with the Cas9 and gRNA expression vectors.
-
Selection/Enrichment (Optional): If the vectors contain a selection marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP), select or sort the transfected cells.
-
Single-Cell Cloning: Plate the cells at a very low density in 96-well plates to isolate single clones.
-
Clone Expansion: Expand the individual clones.
-
Genomic DNA Extraction: Extract genomic DNA from the expanded clones.
-
PCR Amplification: Amplify the genomic region targeted by the gRNA.
-
Mutation Detection:
-
T7 Endonuclease I Assay: A rapid method to detect the presence of indels.
-
Sanger Sequencing: To confirm the specific mutations in the target locus.
-
-
Western Blot Validation: Confirm the absence of the target protein in the knockout clones by Western blotting (as per Protocol 1).
Protocol 3: siRNA-Mediated Gene Knockdown
Objective: To achieve transient knockdown of the target protein.
Materials:
-
Mammalian cell line of interest
-
Validated siRNA targeting the gene of interest
-
Non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate to be 70-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis:
-
qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the knockdown at the mRNA level.
-
Western Blot: Prepare cell lysates and perform Western blotting to quantify the knockdown at the protein level (as per Protocol 1).
-
Conclusion: Choosing the Right Tool for the Job
The choice between PROTACs, CRISPR/Cas9, and RNAi depends on the specific scientific question and the desired outcome.
-
For rapid, transient, and catalytic degradation of a target protein , especially those considered "undruggable" by traditional inhibitors, PROTACs offer a powerful and increasingly utilized approach.
-
To achieve a complete and permanent loss of protein function to study its fundamental biological role, CRISPR/Cas9-mediated knockout is the gold standard.
-
For relatively simple and rapid transient knockdown of a gene to assess its short-term effects, RNAi remains a valuable and widely used tool.
A thorough understanding of the strengths and limitations of each technology, coupled with rigorous experimental design and validation, is essential for generating reliable and impactful research findings.
References
Independent Verification of DA-Protac's Effect on Copper Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DA-Protac's performance in modulating intracellular copper transport with an alternative small molecule inhibitor, DC-AC50. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Copper Homeostasis and its Role in Cancer
Copper is an essential cofactor for numerous enzymes involved in critical cellular processes, including mitochondrial respiration, antioxidant defense, and signaling pathways. However, the dysregulation of copper homeostasis has been increasingly implicated in cancer progression. Cancer cells often exhibit an elevated demand for copper to support their rapid proliferation, angiogenesis, and metastasis. This dependency presents a promising therapeutic window for targeting copper transport proteins to disrupt tumor growth. Key proteins in maintaining copper homeostasis include the copper chaperones ATOX1 and CCS, which are responsible for delivering copper to specific cellular compartments.
This compound: A Targeted Protein Degradation Approach
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade the copper ion-transport proteins ATOX1 and CCS. It functions by inducing the ubiquitination of these chaperones, leading to their subsequent degradation by the proteasome. This targeted degradation is intended to disrupt intracellular copper trafficking, thereby inhibiting cancer cell proliferation, migration, and invasion. The targeting module of this compound is a small molecule VHL ligand combined with an E3 ligase[1].
DC-AC50: An Alternative Inhibitor of Copper Chaperones
DC-AC50 is a small molecule that dually inhibits the function of ATOX1 and CCS[2]. Unlike this compound, which degrades these proteins, DC-AC50 acts by blocking their copper-binding sites, thus inhibiting their ability to transport copper ions[3]. This inhibition also leads to an increase in intracellular copper levels and subsequent reactive oxygen species (ROS) production, ultimately suppressing cancer cell proliferation[3][4].
Comparative Analysis of Performance
| Feature | This compound | DC-AC50 |
| Mechanism of Action | Induces degradation of ATOX1 and CCS proteins via the proteasome pathway. | Inhibits the copper-binding function of ATOX1 and CCS. |
| Effect on Protein Levels | Significantly reduces ATOX1 and CCS protein levels at concentrations as low as 200 nM. | Does not directly reduce protein levels but inhibits their function. |
| Effect on Intracellular Copper | Expected to disrupt copper transport, but direct quantitative data on intracellular copper levels from independent studies is not yet widely available. | Treatment of H1299 lung cancer cells with 10 µM DC-AC50 for 12 hours resulted in a significant increase in total cellular copper content. Knockdown of ATOX1 or CCS showed a similar effect. |
| Effect on Cancer Cell Proliferation | Inhibits the proliferation of triple-negative breast cancer cells (MDA-MB-231) at a concentration of 5 µM after 24 hours. | Inhibits proliferation of various cancer cell lines including H1299 (lung), K562 (leukemia), MDA-MB-231 (breast), and 212LN (head and neck) in a dose-dependent manner, with minimal effect on normal cells. IC50 values are reported as 9.88 µM (Canine Abrams), 12.57 µM (Canine D1), 5.96 µM (human HOS), and 6.68 µM (human MG63). |
| Effect on Cell Migration and Invasion | Inhibits migration and invasion of MDA-MB-231 cells at 5 µM after 24 hours. | Inhibits the migration of canine and human osteosarcoma cells at a concentration of 3 µM. |
Experimental Protocols
Western Blot for ATOX1 and CCS Degradation
This protocol is to quantify the degradation of ATOX1 and CCS proteins upon treatment with this compound.
a. Cell Culture and Treatment:
-
Plate MDA-MB-231 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500, 1000 nM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ATOX1 and CCS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system and quantify band intensities using densitometry software.
Intracellular Copper Measurement by ICP-MS
This protocol is for the quantitative analysis of intracellular copper levels following treatment with this compound or DC-AC50.
a. Sample Preparation:
-
Culture cells (e.g., H1299 or MDA-MB-231) and treat with the compound of interest (e.g., 10 µM DC-AC50 for 12 hours) or this compound at various concentrations and time points.
-
Harvest cells by trypsinization and wash thoroughly with PBS to remove extracellular copper.
-
Count the cells to normalize the copper content per cell.
-
Lyse the cells in a suitable buffer.
b. ICP-MS Analysis:
-
Digest the cell lysates with concentrated nitric acid.
-
Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis.
-
Prepare a series of copper standards for calibration.
-
Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to determine the copper concentration.
-
Normalize the results to the cell number.
Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on cancer cell migration and invasion.
a. Preparation of Transwell Inserts:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
b. Cell Seeding:
-
Starve MDA-MB-231 cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
c. Chemoattractant:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
d. Incubation:
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
e. Quantification:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
The number of migrated/invaded cells is an indicator of the migratory/invasive potential.
Visualizations
Caption: Mechanism of this compound in degrading ATOX1/CCS and inhibiting cancer cell processes.
References
Safety Operating Guide
Navigating the Disposal of DA-Protacs: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the proper handling and disposal of Degradation-Activating Protacs (DA-Protacs) are paramount to ensuring a safe and compliant laboratory environment. As these novel heterobifunctional molecules are designed for potent biological activity, all waste generated from their use must be managed as hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines is not just recommended, but mandatory.[2]
This guide provides a step-by-step operational plan for the safe disposal of DA-Protacs, consolidating essential logistical information to build a foundation of trust and safety in your laboratory practices.
Core Principles of DA-Protac Disposal
The foundational principles for managing this compound waste are centered on safety, segregation, and compliance. Under no circumstances should these compounds or any materials contaminated with them be disposed of in regular trash or down the drain.[1] The primary and required method of disposal for this compound waste is high-temperature incineration by a licensed hazardous waste disposal facility.[2]
Key principles to adhere to include:
-
Waste Minimization : To reduce the volume of hazardous waste, order only the amount of the chemical that is required for your experiments.[1]
-
Segregation : All waste contaminated with DA-Protacs must be kept separate from other laboratory waste streams to prevent dangerous reactions. This includes separating solid and liquid waste.
-
Institutional Compliance : Always consult and strictly adhere to your institution's Environmental Health and Safety (EHS) department's specific procedures for hazardous waste disposal.
Quantitative Data Summary for this compound Handling and Storage
While specific properties can vary between different this compound molecules, the following table summarizes typical safety, storage, and disposal parameters based on available data for several research-scale PROTACs. It is crucial to consult the Safety Data Sheet (SDS) for the specific batch you are using.
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation. | Based on SDS for similar PROTAC compounds |
| Storage (Solid) | Store at -20°C for long-term stability in a tightly sealed container, protected from light and moisture. | |
| Storage (Stock Solution) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. | |
| Solubility | Typically soluble in DMSO. | |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. |
Step-by-Step Disposal Protocol for DA-Protacs
The following protocol provides a general framework for the proper disposal of this compound waste. This should be adapted to your institution's specific EHS guidelines.
1. Waste Identification and Segregation:
-
Waste Classification : All items that come into contact with DA-Protacs are to be considered hazardous chemical waste.
-
Solid Waste : This includes contaminated personal protective equipment (PPE) such as gloves, bench paper, pipette tips, vials, and any other disposable materials. These items should be collected in a designated, clearly marked hazardous waste container.
-
Liquid Waste : This category comprises unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware. Collect all liquid waste in a compatible, leak-proof container, such as a plastic-coated glass or high-density polyethylene bottle with a secure screw-top cap. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
2. Waste Containerization and Labeling:
-
Container Selection : Use appropriate, non-reactive containers for both solid and liquid waste. Ensure liquid waste containers are stored in secondary containment to prevent spills.
-
Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name of the this compound (e.g., "PROTAC IRAK4 degrader-6").
-
The approximate concentration and volume of the active compound.
-
The date when waste was first added to the container.
-
3. Decontamination Procedures:
-
Equipment and Surfaces : All non-disposable equipment and surfaces that may have come into contact with the this compound must be thoroughly decontaminated.
-
Cleaning Protocol : Wipe down surfaces and equipment with an appropriate solvent, such as 70% ethanol, followed by a rinse with water or another suitable solvent. All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.
4. Storage and Pickup:
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in your laboratory's designated SAA until they are ready for pickup. This area should be away from general lab traffic.
-
Waste Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve contacting the EHS office directly or submitting an online request.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the this compound disposal process and the general mechanism of action of PROTACs.
Caption: This diagram illustrates the key procedural steps for the safe disposal of this compound waste in a laboratory setting.
Caption: This diagram shows the catalytic cycle by which a PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of a target protein.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
